2-Chloro-4-methylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150518. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFLSLOCDIEDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302374 | |
| Record name | 2-chloro-4-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55311-94-9 | |
| Record name | 55311-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-chloro-4-methylbenzenesulfonyl chloride, a key intermediate in organic and medicinal chemistry.
Chemical Structure and Properties
This compound is an aromatic sulfonyl chloride. The molecule consists of a benzene ring substituted with a chloro group, a methyl group, and a sulfonyl chloride functional group. The "2-chloro-4-methyl" designation indicates that the chloro group is at position 2 and the methyl group is at position 4 relative to the sulfonyl chloride group, which is at position 1 of the benzene ring.
The sulfonyl chloride group is highly reactive, making this compound a versatile reagent for introducing the 2-chloro-4-methylbenzenesulfonyl moiety into other molecules. This reactivity is central to its utility in chemical synthesis.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its isomer is presented in the table below for easy comparison.
| Property | Value | Reference Isomer (4-chloro-2-methylbenzenesulfonyl chloride) |
| CAS Number | 55311-94-9 | 56157-92-7 |
| Molecular Formula | C₇H₆Cl₂O₂S | C₇H₆Cl₂O₂S |
| Molecular Weight | 225.09 g/mol | 225.09 g/mol |
| Appearance | Solid | Colorless to yellowish crystal |
| Melting Point | Not available | 54 °C |
| Boiling Point | Not available | 295.3 °C (Predicted) |
| Density | Not available | 1.458 g/cm³ (Predicted) |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ether, and ethyl acetate. | Insoluble in water; soluble in organic solvents. |
| InChI Key | JWFLSLOCDIEDGQ-UHFFFAOYSA-N | Not available |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arenesulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid. For this compound, the starting material would be 3-chlorotoluene.
Reaction:
3-Chlorotoluene + Chlorosulfonic acid → this compound + HCl
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas.
-
Reaction: Chlorosulfonic acid (2-3 equivalents) is placed in the flask and cooled in an ice-salt bath to 0-5 °C.
-
Addition of Substrate: 3-Chlorotoluene (1 equivalent) is added dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice with stirring. The solid product, this compound, precipitates out.
-
Purification: The precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Development
The high reactivity of the sulfonyl chloride group makes this compound a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. The primary reaction of sulfonyl chlorides is nucleophilic substitution, where the chloride is displaced by a nucleophile.
Formation of Sulfonamides:
The most significant application of sulfonyl chlorides in drug development is the synthesis of sulfonamides. This is achieved by reacting the sulfonyl chloride with a primary or secondary amine. The resulting sulfonamide moiety is a key structural feature in a wide range of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.
General Reaction:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
The diagram below illustrates the logical relationship in the formation of a sulfonamide, a common step in drug synthesis.
Caption: Formation of a sulfonamide from a sulfonyl chloride.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
| Hazard Class | Description |
| Skin Corrosion | Causes severe skin burns. |
| Eye Damage | Causes serious eye damage. |
| Respiratory | May cause respiratory irritation. |
Handling and Storage:
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.
Synthesis of 2-Chloro-4-methylbenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-methylbenzenesulfonyl chloride, a key intermediate in the preparation of various pharmaceuticals and agrochemicals. This document details two prominent synthetic pathways, complete with experimental protocols and relevant quantitative data.
Introduction
This compound is a substituted aromatic sulfonyl chloride. Its structural features, including the chloro and methyl groups on the benzene ring, make it a versatile reagent in organic synthesis. The sulfonyl chloride functional group is highly reactive and readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-chloro-4-methylbenzenesulfonyl moiety into a wide range of molecules. This is particularly valuable in medicinal chemistry for the synthesis of sulfonamide derivatives, a class of compounds with diverse biological activities.
Synthetic Pathways
Two primary routes for the synthesis of this compound are detailed below: a direct chlorosulfonation of 2-chloro-4-methyltoluene and a multi-step synthesis commencing from toluene.
Route 1: Direct Chlorosulfonation of 2-Chloro-4-methyltoluene
This method represents the most direct approach to the target molecule, involving the reaction of 2-chloro-4-methyltoluene with chlorosulfonic acid. The electrophilic sulfonylating agent attacks the aromatic ring, with the position of substitution directed by the existing chloro and methyl groups.
The following protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds[1].
-
In a 5-liter flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an outlet for hydrogen chloride gas, place 3.5 kg (2 L) of chlorosulfonic acid.
-
Cool the flask in an ice-water bath to maintain a temperature between 0 and 5 °C.
-
Slowly add 1.0 mole of 2-chloro-4-methyltoluene from the dropping funnel over a period of 2-3 hours, ensuring the temperature does not exceed 5 °C. The evolved hydrogen chloride should be directed to a suitable gas trap.
-
After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.
-
Carefully pour the reaction mixture onto 6-7 kg of crushed ice with stirring.
-
The oily layer of this compound will separate. Separate the organic layer and wash it with cold water.
-
For purification, the crude product can be distilled under reduced pressure.
Route 2: Multi-step Synthesis from Toluene
This pathway involves a three-step process starting from toluene, proceeding through toluenesulfonic acid and chlorotoluenesulfonic acid intermediates[2].
The following protocol is based on the process described in US Patent 4,131,619A[2].
Step 1: Formation of Toluenesulfonic Acid
-
In a suitable reactor with an anhydrous chlorinated hydrocarbon medium (e.g., 1,2-dichloroethane), react toluene with sulfur trioxide to form a solution of toluenesulfonic acid.
Step 2: Chlorination to Chlorotoluenesulfonic Acid
-
To the solution from Step 1, introduce chlorine gas in the presence of a catalytic amount of iodine.
-
Maintain the reaction temperature between 90 °C and 120 °C during chlorination. This will yield a solution of chlorotoluenesulfonic acid.
Step 3: Conversion to this compound
-
React the chlorotoluenesulfonic acid solution from Step 2 with chlorosulfonic acid.
-
This final step forms a solution of the desired this compound in the chlorinated hydrocarbon medium. The product can then be isolated and purified.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of this compound and its key intermediate.
| Synthetic Route/Step | Starting Material | Product | Yield | Purity | Reference |
| Chlorination of 4-methylsulfonyltoluene | 4-methylsulfonyltoluene | 2-chloro-4-methylsulfonyltoluene (intermediate) | 94.8% (molar) | 96.00% (by gas phase analysis) | [3] |
| Multi-step Synthesis from Toluene (Overall) | Toluene | This compound | > 90% | ~90% of the 2-chloro-4-isomer in the crude product | [2] |
Purification and Characterization
Purification:
The crude this compound obtained from the synthesis can be purified by vacuum distillation. It is important to handle the compound with care as sulfonyl chlorides are reactive and can be sensitive to moisture.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Appearance: Expected to be a solid at room temperature[4].
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify the positions of the substituents on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
2-chloro-4-methylbenzenesulfonyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various chemical data sources to ensure accuracy and relevance for research and development applications. This document is intended to serve as a foundational resource for professionals working with this compound.
Chemical Identity and Structure
This compound is an organic compound with the chemical formula C7H6Cl2O2S.[1][2][3] It is also known by other names, including 2-chloro-4-methylbenzene-1-sulfonyl chloride.[1][2][4] The structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group.
CAS Number: 55311-94-9[1][2][3][5] InChI Key: JWFLSLOCDIEDGQ-UHFFFAOYSA-N[1][4]
Tabulated Physical Properties
The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C7H6Cl2O2S | [1][2][4] |
| Molecular Weight | 225.09 g/mol | [1][2] |
| Exact Mass | 223.94700 u | [1][6] |
| Appearance | Solid | [4] |
| Boiling Point | 305.3 °C at 760 mmHg | [1][6] |
| Density | 1.458 g/cm³ | [1][6] |
| Flash Point | 138.4 °C | [1][6] |
| Refractive Index | 1.559 | [1] |
| Polar Surface Area (PSA) | 42.5 Ų | [1][6] |
| LogP (XLogP3) | 3.65670 | [1] |
| Purity | 95% | [4][5] |
Logical Relationships of Physical Properties
The following diagram illustrates the logical grouping of the physical properties of this compound.
Caption: Logical Grouping of Physical Properties.
Experimental Protocols
While specific experimental procedures for determining the physical properties of this compound are not detailed in the provided search results, standard analytical methods are employed for such characterizations. Below are generalized protocols for key physical property measurements.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity.
-
Apparatus: Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C per minute, near the expected melting point).
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range is typically narrow.
-
Determination of Boiling Point
The boiling point is determined at a specific atmospheric pressure.
-
Apparatus: Distillation apparatus consisting of a small-scale boiling flask, a condenser, a thermometer, and a heating mantle.
-
Procedure:
-
A small volume of the liquid sample (if the compound is melted) is placed in the boiling flask with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The sample is heated gently.
-
The temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer is recorded as the boiling point. The atmospheric pressure is also recorded.
-
Determination of Density
The density of a solid can be determined using a pycnometer.
-
Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.
-
Procedure:
-
The weight of the clean, dry, and empty pycnometer is recorded.
-
A known weight of the solid sample is added to the pycnometer.
-
The pycnometer is filled with a liquid of known density in which the solid is insoluble (e.g., a hydrocarbon solvent), and the weight is recorded. Care is taken to remove any air bubbles.
-
The pycnometer is then emptied, cleaned, and filled with only the immersion liquid, and its weight is recorded.
-
The density of the solid is calculated using the weights obtained and the known density of the immersion liquid.
-
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance.
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A small amount of the liquid sample (melted solid) is placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.
-
The following diagram outlines a general workflow for the characterization of a chemical compound's physical properties.
Caption: Experimental Workflow for Characterization.
References
An In-depth Technical Guide to the Chemical Reactivity of 2-Chloro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 2-chloro-4-methylbenzenesulfonyl chloride, a versatile reagent in organic synthesis. The document details its core reactions, outlines experimental protocols, and presents available quantitative data.
Core Reactivity Profile
This compound is an aromatic sulfonyl chloride characterized by the presence of a chloro and a methyl group on the benzene ring. This substitution pattern influences its reactivity, primarily centered around the highly electrophilic sulfonyl chloride group (-SO₂Cl). The sulfur atom in the sulfonyl chloride moiety is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for its primary applications in the synthesis of sulfonamides and sulfonate esters.
Key Chemical Reactions
The principal reactions of this compound involve nucleophilic substitution at the sulfonyl sulfur.
Sulfonamide Formation
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1] The general reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated in situ.[1]
General Reaction Scheme:
Sulfonate Ester Formation
In a similar fashion, this compound reacts with alcohols and phenols in the presence of a base to yield sulfonate esters. These esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution and elimination reactions.
General Reaction Scheme:
Hydrolysis
Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding 2-chloro-4-methylbenzenesulfonic acid. While specific kinetic data for this compound is not available, studies on structurally similar aromatic sulfonyl chlorides indicate that hydrolysis proceeds via an Sₙ2 mechanism.[2] The rate of hydrolysis can be influenced by pH and the presence of organic co-solvents.[2]
General Reaction Scheme:
Quantitative Data
Specific quantitative data for the reactions of this compound is limited in publicly accessible literature. However, yields for analogous reactions with other sulfonyl chlorides are often reported to be high, frequently exceeding 80-90% under optimized conditions. For instance, the synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide from 2-aminophenol and 4-methylbenzenesulfonyl chloride has been reported with a 91% yield.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 55311-94-9 | [3][4] |
| Molecular Formula | C₇H₆Cl₂O₂S | [3][4] |
| Molecular Weight | 225.09 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not extensively documented, the following are representative procedures for the synthesis of sulfonamides and sulfonate esters based on established methods for analogous sulfonyl chlorides.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-chloro-4-methylbenzenesulfonamides
This protocol is adapted from general methods for the synthesis of sulfonamides from sulfonyl chlorides.[1]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine in anhydrous DCM.
-
Add the anhydrous base (pyridine or triethylamine) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of 2-Chloro-4-methylbenzenesulfonate Esters
This protocol is a general procedure for the synthesis of sulfonate esters from sulfonyl chlorides and alcohols.
Materials:
-
This compound
-
Alcohol or phenol (1.0 - 1.2 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
In a dry flask, dissolve the alcohol or phenol in anhydrous DCM.
-
Add the anhydrous base to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete as indicated by TLC.
-
Work-up the reaction by adding water and separating the organic layer.
-
Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting sulfonate ester by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
No specific signaling pathways involving this compound are documented. However, its derivatives, particularly sulfonamides, are known to interact with various biological targets. The general workflow for the synthesis and purification of its derivatives can be visualized.
Caption: General workflow for the synthesis and purification of derivatives of this compound.
Logical Relationships in Reactivity
The reactivity of this compound is governed by the electrophilic nature of the sulfonyl sulfur, which readily undergoes nucleophilic attack.
Caption: Logical relationship of the core reactivity of this compound with nucleophiles.
Conclusion
This compound is a valuable synthetic building block, primarily utilized for the preparation of sulfonamides and sulfonate esters. Its reactivity is dominated by the electrophilic sulfonyl chloride group. While specific quantitative data and detailed experimental protocols for this particular compound are scarce in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of aromatic sulfonyl chlorides. The protocols and information provided in this guide serve as a foundation for researchers and scientists working with this compound in synthetic and medicinal chemistry applications. Further research is warranted to fully characterize the kinetics and optimize the reaction conditions for this specific reagent.
References
molecular weight of 2-chloro-4-methylbenzenesulfonyl chloride
An In-depth Technical Guide to 2-Chloro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It covers the compound's chemical properties, synthesis, reactivity, and handling protocols, presenting data in a structured format for ease of use by professionals in research and development.
Chemical Identity and Properties
This compound is an aromatic sulfonyl chloride compound. Its structure features a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group. These features make it a valuable reagent for introducing the 2-chloro-4-methylphenylsulfonyl moiety into various molecules.
Data Presentation: Physicochemical Properties
All quantitative data regarding the compound's properties are summarized in the table below for clear reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 225.09 g/mol | [1][2] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][3][4] |
| CAS Number | 55311-94-9 | [1][2][3][4] |
| Appearance | Solid; Colorless to yellowish crystal | [3][5] |
| Purity | ≥95% | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ether, ethyl acetate). | [5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-chloro-4-methylbenzene-1-sulfonyl chloride, 2-Chlor-p-toluolsulfochlorid | [1][3] |
Synthesis and Experimental Protocols
The synthesis of benzenesulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding aromatic compound. For this compound, the logical precursor is 2-chloro-4-methyltoluene.
Mandatory Visualization: Synthesis Pathway
The diagram below illustrates the general synthetic route for the preparation of this compound from 2-chloro-4-methyltoluene.
Caption: Synthesis of this compound.
Experimental Protocols: Synthesis via Chlorosulfonation
While specific, validated protocols for this exact compound are proprietary, a general procedure can be adapted from the well-established synthesis of benzenesulfonyl chloride.[6]
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
2-chloro-4-methyltoluene
-
Chlorosulfonic acid (a significant molar excess)
-
Crushed ice
-
Carbon tetrachloride (or other suitable organic solvent like dichloromethane)
-
Dilute sodium carbonate solution
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and an exit tube for HCl gas, place the chlorosulfonic acid and cool it in an ice-water bath.
-
Addition of Substrate: Slowly add 2-chloro-4-methyltoluene to the cooled, stirring chlorosulfonic acid. The temperature should be carefully maintained between 20-25°C to control the reaction rate and prevent side reactions.[6] The evolving hydrogen chloride gas must be directed to a fume hood or an appropriate gas trap.[6]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional hour at the same temperature to ensure the reaction goes to completion.[6]
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice to quench the excess chlorosulfonic acid.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., carbon tetrachloride) to extract the product. Separate the organic layer.[6]
-
Washing: Wash the organic layer with a dilute sodium carbonate solution to remove any remaining acidic impurities, followed by a water wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation under reduced pressure or recrystallization.
Chemical Reactivity and Applications
The primary reactivity of this compound stems from the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.
Mandatory Visualization: General Experimental Workflow
The following diagram outlines a typical workflow for using this reagent in a sulfonylation reaction.
Caption: Workflow for a typical sulfonylation reaction.
Applications in Organic Synthesis
As a versatile intermediate, this compound is utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[5] Its key application is in the formation of sulfonamides and sulfonate esters.
-
Sulfonamide Synthesis: It reacts readily with primary and secondary amines in the presence of a base (like pyridine or triethylamine) to form the corresponding N-substituted sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry.
-
Sulfonate Ester Synthesis: The reaction with alcohols or phenols yields sulfonate esters. These esters are often used as leaving groups in subsequent nucleophilic substitution reactions.
Safety and Handling
This compound is classified as an irritating and corrosive compound.[5] It is reactive towards moisture and nucleophiles.
-
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5] Avoid direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture, as it can hydrolyze to the corresponding sulfonic acid. Keep containers tightly sealed.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, as these can lead to vigorous or dangerous reactions.[5]
References
stability and storage conditions for 2-chloro-4-methylbenzenesulfonyl chloride
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of in-depth, publicly accessible stability studies on this specific compound, this guide synthesizes information from safety data sheets (SDS) and related chemical literature to provide the most accurate and relevant recommendations for its handling and storage.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][3] |
| Molecular Weight | 225.09 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 13 - 15 °C (55 - 59 °F) | |
| Boiling Point | 251 - 252 °C (484 - 486 °F) | |
| Density | 1.384 g/mL at 25 °C (77 °F) |
Stability Profile
This compound is a reactive chemical, and its stability is significantly influenced by environmental conditions. The primary degradation pathway of concern is hydrolysis.
Key Stability Characteristics:
-
Moisture Sensitivity : The compound is noted to be moisture-sensitive. It readily reacts with water, leading to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This reaction is characteristic of sulfonyl chlorides and is a critical consideration for storage and handling. While specific hydrolysis kinetics for this compound are not available, a related compound, 4-methylbenzenesulfonyl chloride, hydrolyzes rapidly in water, with a half-life of approximately 2.2 to 2.6 minutes at 25°C across a pH range of 4.0 to 9.0.[4] This suggests that this compound is also likely to hydrolyze quickly in the presence of water.
-
Thermal Stability : The product is chemically stable under standard ambient conditions (room temperature). However, intense heating can lead to the formation of explosive mixtures with air.
-
Incompatible Materials : Information regarding specific incompatible materials is not detailed in the provided search results. However, as a reactive acid chloride, it is prudent to avoid contact with strong bases, alcohols, and amines, as these will react with the sulfonyl chloride group.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity and reactivity of this compound. The following conditions are recommended based on available safety data.
| Storage Parameter | Recommendation | Rationale | Source |
| Temperature | Cool, well-ventilated place. Some sources recommend 2 - 8 °C. | To minimize degradation and potential pressure build-up. | [5][6] |
| Atmosphere | Dry. Store under nitrogen. | To prevent hydrolysis due to atmospheric moisture. | [5] |
| Container | Tightly closed original container. Store in a corrosive-resistant container with a resistant inner liner. Avoid metal containers. | To prevent moisture ingress and reaction with the container material. | [5][6] |
| Location | Store locked up in a designated corrosives area, away from incompatible materials and foodstuff containers. | To ensure safety and prevent accidental contact or reaction. | [5][6] |
Experimental Protocols for Stability Assessment (General Methodology)
While specific experimental protocols for the stability testing of this compound are not provided in the search results, a general approach for assessing the hydrolytic stability of sulfonyl chlorides can be outlined. This methodology is based on protocols for similar compounds, such as 4-methylbenzenesulfonyl chloride.[4]
Objective: To determine the rate of hydrolysis of this compound at a given temperature and pH.
Materials:
-
This compound
-
Acetonitrile (or another suitable water-miscible organic solvent)
-
Buffered aqueous solutions (e.g., pH 4, 7, and 9)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Constant temperature bath or incubator
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Reaction Initiation: In a temperature-controlled vessel, add a small aliquot of the this compound stock solution to a pre-equilibrated buffered aqueous solution to initiate the hydrolysis reaction.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the withdrawn sample, for example, by dilution with a cold organic solvent, to prevent further degradation before analysis.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound. The degradation product, 2-chloro-4-methylbenzenesulfonic acid, can also be monitored.
-
Data Analysis: Plot the concentration of this compound versus time. Determine the rate constant and half-life of the hydrolysis reaction from this data.
Logical Workflow for Handling and Storage
The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.
Caption: Workflow for the safe storage and handling of this compound.
Safety and Handling Precautions
Due to its corrosive nature, appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Personal Protective Equipment : Wear protective gloves, clothing, and eye/face protection.[5]
-
Engineering Controls : Handle in a well-ventilated place, such as a fume hood, to avoid inhalation of dust or vapors.[5]
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with water/shower.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[5]
-
Ingestion : Rinse mouth. Do NOT induce vomiting.[5]
-
-
Spills : In case of a spill, avoid substance contact and ensure adequate ventilation. Absorb with liquid-absorbent material and dispose of it properly. Do not let the product enter drains.
This guide provides a summary of the available information on the stability and storage of this compound. For all laboratory work, it is crucial to consult the most up-to-date Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-4-methylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of 2-chloro-4-methylbenzenesulfonyl chloride is provided below.
| Property | Value |
| CAS Number | 55311-94-9[1][2][3] |
| Molecular Formula | C₇H₆Cl₂O₂S[1][2][3] |
| Molecular Weight | 225.09 g/mol [1][2] |
| Appearance | Solid[1] |
Solubility Profile
Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible sources. However, based on available information and the general behavior of related sulfonyl chlorides, a qualitative solubility profile can be inferred. The solubility of sulfonyl chlorides is largely influenced by the polarity of the solvent.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | Water | Insoluble |
| Dichloromethane | Soluble | |
| Ether | Soluble | |
| Ethyl acetate | Soluble | |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | Water | Limited solubility[4] |
| Ethanol | Soluble[4] | |
| Acetone | Soluble[4] | |
| Chloroform | Soluble[4] | |
| 4-Chlorobenzenesulfonyl chloride | Ether | Very soluble[5] |
| Benzene | Very soluble[5] | |
| Hot Water | Decomposes[5] | |
| Hot Alcohol | Decomposes[5] |
Note: The solubility of solids in liquids generally increases with temperature.[4]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent.
3.1. Qualitative Solubility Determination (Test Tube Method)
This method provides a rapid and straightforward assessment of solubility.
Materials:
-
This compound
-
Selection of anhydrous organic solvents
-
Small, dry test tubes
-
Vortex mixer or magnetic stirrer
-
Spatula
-
Graduated pipette or micropipette
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background to determine the degree of dissolution.
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
3.2. Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Saturated solution filtration apparatus (e.g., syringe with a fine frit filter)
-
Pre-weighed glass vials or evaporating dishes
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. An excess is necessary to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the mixture to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solid) into a syringe fitted with a fine frit filter to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered, saturated solution into a pre-weighed glass vial or evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the vial or dish in a desiccator to cool to room temperature.
-
Weigh the vial or dish containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualized Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound and applying that data in a research and development context.
Caption: Logical workflow for solubility assessment.
Conclusion
While quantitative solubility data for this compound is sparse, a qualitative understanding of its behavior in various organic solvents can be established. For applications requiring precise solubility information, the experimental protocols provided in this guide offer a robust framework for its determination. This knowledge is essential for optimizing reaction conditions, improving purification methods, and advancing drug development processes that utilize this important synthetic intermediate.
References
An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the electrophilic nature of the sulfur atom in sulfonyl chlorides (R-SO₂Cl), a cornerstone of their reactivity and widespread utility in organic synthesis, particularly in the development of pharmaceuticals.[1] The high reactivity of these compounds stems from the potent electrophilicity of the sulfur atom, making them highly susceptible to nucleophilic attack. This guide will delve into the factors governing this electrophilicity, present quantitative data to compare the reactivity of various sulfonyl chlorides, provide detailed experimental protocols for their study, and illustrate the key reaction mechanisms and experimental workflows.
Core Concepts of Sulfonyl Chloride Electrophilicity
The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it highly electrophilic.[2] Nucleophilic attack on this electrophilic sulfur center is the fundamental step in the majority of reactions involving sulfonyl chlorides, such as the formation of sulfonamides with amines and sulfonate esters with alcohols.[3]
The electrophilicity, and thus the reactivity, of the sulfur atom is influenced by several key factors:
-
Electronic Effects of Substituents: The nature of the organic residue (R) attached to the sulfonyl group plays a crucial role. Electron-withdrawing groups on an aromatic ring (e.g., -NO₂, -CF₃) increase the electrophilicity of the sulfur atom by further delocalizing electron density away from it.[4][5] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease electrophilicity by pushing electron density towards the sulfonyl group. This effect can be quantified using the Hammett equation.[6]
-
Solvent Effects: The solvent in which the reaction is conducted can significantly impact the reaction rate. Polar solvents can stabilize the transition state of the nucleophilic attack, thereby accelerating the reaction. The Grunwald-Winstein equation is often employed to quantify the influence of the solvent's ionizing power and nucleophilicity on the solvolysis rates of sulfonyl chlorides.[7][8]
-
Nature of the Nucleophile: The strength of the attacking nucleophile is a primary determinant of the reaction rate. Stronger nucleophiles react more rapidly with sulfonyl chlorides. The relative reactivity of different nucleophiles towards sulfonyl chlorides provides insight into the mechanism of these reactions.[9]
Quantitative Analysis of Sulfonyl Chloride Reactivity
The reactivity of sulfonyl chlorides can be quantitatively assessed and compared using several linear free-energy relationships and kinetic parameters. The following table summarizes key data for a selection of sulfonyl chlorides, providing a comparative view of their electrophilicity under various conditions.
| Sulfonyl Chloride | Reaction/Solvent System | Parameter | Value | Reference(s) |
| p-Toluenesulfonyl chloride | Reaction with various anilines in methanol | Hammett ρ (for aniline) | Varies with aniline | [6] |
| Benzenesulfonyl chloride | Solvolysis in 30% dioxane/70% water at 20 °C | Hammett ρ | +0.37 (with p-NO₂) | [7] |
| Benzenesulfonyl chloride | Solvolysis in 50% water/50% acetone | Hammett ρ | +0.82 (with p-CH₃) | [10] |
| p-Nitrobenzenesulfonyl chloride | Solvolysis in various hydroxylic solvents at 35.0 °C | Grunwald-Winstein l | 1.54 ± 0.07 | [11] |
| p-Nitrobenzenesulfonyl chloride | Solvolysis in various hydroxylic solvents at 35.0 °C | Grunwald-Winstein m | 0.69 ± 0.03 | [11] |
| Benzenesulfonyl chloride | Solvolysis in various hydroxylic solvents at 35.0 °C | Grunwald-Winstein l | 1.26 ± 0.05 | [11] |
| Benzenesulfonyl chloride | Solvolysis in various hydroxylic solvents at 35.0 °C | Grunwald-Winstein m | 0.65 ± 0.02 | [11] |
| Methanesulfonyl chloride | Solvolysis in H₂O at 20 °C | KSIE (kH₂O/kD₂O) | 1.568 ± 0.006 | [7] |
| Benzenesulfonyl chloride | Solvolysis in H₂O at 20 °C | KSIE (kH₂O/kD₂O) | 1.564 ± 0.006 | [7] |
| trans-β-Styrenesulfonyl chloride | Solvolysis in H₂O | KSIE (kH₂O/kD₂O) | 1.46 | [12] |
| trans-β-Styrenesulfonyl chloride | Solvolysis in MeOH | KSIE (kMeOH/kMeOD) | 1.76 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the electrophilicity and reactivity of sulfonyl chlorides.
Protocol 1: Synthesis of a Substituted Benzenesulfonyl Chloride (e.g., p-Nitrobenzenesulfonyl Chloride)
This protocol is adapted from established methods for the synthesis of arylsulfonyl chlorides from the corresponding disulfide.[4][13]
Materials:
-
Di-p-nitrophenyl disulfide
-
Dichloroethane
-
Chlorine gas (Cl₂)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
5-10% Sodium chloride (NaCl) solution or 10-20% Hydrochloric acid (HCl) solution
-
Ice
Procedure:
-
Chlorinative Cleavage of the Disulfide:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, suspend di-p-nitrophenyl disulfide in a mixture of dichloroethane and an aqueous solution of NaCl or HCl. The typical mass ratio is 1 part disulfide to 2 parts dichloroethane and 3 parts aqueous solution.
-
Heat the mixture to 55-60 °C with vigorous stirring.
-
Slowly bubble chlorine gas through the suspension while maintaining the temperature. The progress of the reaction can be monitored by the disappearance of the solid disulfide.
-
After the reaction is complete, continue stirring for an additional 30 minutes.
-
Cool the mixture to 30 °C and allow the layers to separate. Remove the aqueous layer.
-
-
Conversion to the Sulfonyl Chloride:
-
To the organic layer containing the resulting sulfenyl chloride, add a catalytic amount of DMF.
-
Cool the mixture to 30-40 °C and slowly add thionyl chloride dropwise. The molar ratio of disulfide to chlorine to thionyl chloride is typically 1:6:2.2.
-
After the addition is complete, maintain the temperature and stir for 3 hours.
-
Monitor the reaction for completion (e.g., by TLC or GC).
-
-
Work-up and Isolation:
-
Carefully quench the reaction mixture by pouring it onto crushed ice with stirring.
-
Separate the organic layer, wash it with cold water, and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude p-nitrobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Protocol 2: Kinetic Analysis of Sulfonyl Chloride Solvolysis by Conductometry
This method is suitable for following the solvolysis of sulfonyl chlorides in aqueous or mixed aqueous-organic solvents, as the reaction produces ionic species (sulfonic acid and HCl), leading to a change in conductivity.
Materials and Equipment:
-
Sulfonyl chloride of interest
-
High-purity solvent (e.g., deionized water, or a mixture of water and an organic solvent like acetone or ethanol)
-
Conductivity meter with a temperature-controlled cell
-
Thermostatted water bath
-
Stock solution of the sulfonyl chloride in a suitable inert solvent (e.g., acetone)
Procedure:
-
Instrument Setup and Calibration:
-
Set the thermostatted water bath to the desired reaction temperature (e.g., 25.0 °C) and allow the conductivity cell to equilibrate.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
-
Reaction Initiation:
-
Pipette a known volume of the reaction solvent into the temperature-controlled conductivity cell.
-
Allow the solvent to reach thermal equilibrium.
-
Inject a small, known volume of the sulfonyl chloride stock solution into the cell with rapid mixing to initiate the reaction. The final concentration of the sulfonyl chloride should be low (e.g., ~10⁻⁴ M) to ensure pseudo-first-order conditions.
-
-
Data Acquisition:
-
Immediately begin recording the conductivity of the solution as a function of time.
-
Continue data collection for at least three half-lives of the reaction.
-
-
Data Analysis:
-
The observed first-order rate constant (kobs) can be determined by fitting the conductivity-time data to a first-order rate equation. The Guggenheim method or a non-linear least-squares fitting algorithm can be used.
-
The rate constant is typically calculated from the slope of a plot of ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the conductivity at infinite time (i.e., after the reaction is complete).
-
Protocol 3: Monitoring Sulfonamide Formation by UV-Visible Spectroscopy
This protocol is applicable when either the sulfonyl chloride, the amine, or the resulting sulfonamide has a distinct UV-Vis absorbance that changes predictably during the reaction.
Materials and Equipment:
-
Sulfonyl chloride
-
Amine nucleophile (e.g., aniline)
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Spectral Scans:
-
Prepare dilute solutions of the sulfonyl chloride, the amine, and the expected sulfonamide product in the chosen solvent.
-
Acquire the UV-Vis spectrum of each component to identify a suitable wavelength for monitoring the reaction, where there is a significant change in absorbance as the reaction progresses.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature.
-
Prepare a solution of the amine in the solvent in a cuvette, ensuring pseudo-first-order conditions (i.e., the amine concentration is in large excess, typically at least 10-fold, compared to the sulfonyl chloride).
-
Place the cuvette in the spectrophotometer and record the initial absorbance at the chosen wavelength.
-
Initiate the reaction by adding a small volume of a concentrated stock solution of the sulfonyl chloride to the cuvette, followed by rapid mixing.
-
Immediately begin recording the absorbance at the selected wavelength as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be obtained by plotting ln(At - A∞) or ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The choice of plot depends on whether the product or reactant is being monitored.
-
The second-order rate constant can be determined by dividing kobs by the concentration of the amine (the reactant in excess).
-
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows related to the study of sulfonyl chloride electrophilicity.
Caption: SN2 mechanism for nucleophilic substitution on a sulfonyl chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 8. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. US2465951A - Method of making para-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Hydrolysis of 2-Chloro-4-methylbenzenesulfonyl Chloride to 2-Chloro-4-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of 2-chloro-4-methylbenzenesulfonyl chloride to its corresponding sulfonic acid. Due to the limited availability of direct experimental data for this specific transformation, this guide presents a generalized methodology based on established principles of arylsulfonyl chloride hydrolysis and data from analogous compounds.
Introduction
The hydrolysis of arylsulfonyl chlorides is a fundamental transformation in organic synthesis, yielding arylsulfonic acids which are crucial intermediates in the pharmaceutical and dye industries. 2-Chloro-4-methylbenzenesulfonic acid, the product of the hydrolysis of this compound, is a valuable building block in the synthesis of various complex organic molecules. This guide outlines the theoretical and practical aspects of this hydrolysis reaction.
Reaction Mechanism and Kinetics
The hydrolysis of arylsulfonyl chlorides in neutral or alkaline conditions generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. In this mechanism, a water molecule or a hydroxide ion acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.
The reaction rate is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of hydrolysis. The hydrolysis of sulfonyl chlorides can be sensitive to the pH of the reaction medium.
Experimental Protocol (Proposed)
While a specific protocol for the hydrolysis of this compound is not extensively documented, the following procedure is proposed based on the hydrolysis of analogous compounds, such as p-toluenesulfonyl chloride.
Materials:
-
This compound
-
Purified water
-
Sodium bicarbonate (optional, for neutralization)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Hydrolysis: To the sulfonyl chloride, add a sufficient volume of purified water. The mixture is then heated to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
After completion of the reaction (as indicated by the disappearance of the starting material), the reaction mixture is cooled to room temperature.
-
If the resulting solution is acidic, it can be neutralized with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The aqueous solution is then washed with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
The aqueous layer, containing the sodium salt of the sulfonic acid, is then acidified with concentrated hydrochloric acid until it is strongly acidic (pH 1-2).
-
-
Isolation and Purification:
-
The precipitated 2-chloro-4-methylbenzenesulfonic acid is collected by vacuum filtration.
-
The solid is washed with a small amount of cold water to remove any remaining inorganic salts.
-
The product is then dried under vacuum to yield the purified sulfonic acid. Further purification can be achieved by recrystallization from a suitable solvent system, typically involving water.
-
Quantitative Data
Due to the lack of specific experimental reports, the following table provides expected parameters based on the hydrolysis of similar arylsulfonyl chlorides.
| Parameter | Expected Value/Range | Notes |
| Reactants | ||
| This compound | 1 equivalent | |
| Water | 10-20 equivalents | Can act as both reactant and solvent. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 100 °C) | To ensure a reasonable reaction rate. |
| Reaction Time | 1 - 5 hours | Monitoring by TLC/HPLC is recommended. |
| Product | ||
| Yield | > 90% | Expected to be high for this type of reaction. |
| Purity | > 95% | After purification. |
Mandatory Visualizations
Reaction Pathway
Caption: Proposed SN2 mechanism for the hydrolysis of this compound.
Experimental Workflow
Caption: A logical workflow for the synthesis and purification of 2-chloro-4-methylbenzenesulfonic acid.
Safety Considerations
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The hydrolysis reaction generates hydrochloric acid (HCl), which is a corrosive gas. Ensure proper ventilation and consider using a trap to neutralize the evolved HCl gas.
-
Standard laboratory safety procedures should be followed throughout the experiment.
Conclusion
This technical guide provides a framework for understanding and performing the hydrolysis of this compound. While specific experimental data for this substrate is limited, the provided protocol, based on established chemical principles and analogous reactions, offers a reliable starting point for researchers. The successful synthesis of 2-chloro-4-methylbenzenesulfonic acid through this method will provide a valuable intermediate for further synthetic applications in drug discovery and materials science. It is recommended that small-scale trial reactions are conducted to optimize the conditions for this specific transformation.
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using 2-chloro-4-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of sulfonamides utilizing 2-chloro-4-methylbenzenesulfonyl chloride. This key building block is valuable in medicinal chemistry for the development of novel therapeutic agents. The protocols outlined below are applicable for the synthesis of a diverse range of sulfonamide derivatives.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. This compound serves as a versatile reagent for introducing the 2-chloro-4-methylphenylsulfonyl moiety into molecules, which can modulate the physicochemical and pharmacological properties of the resulting compounds.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction.
General Reaction:
Experimental Protocols
Two primary protocols are provided: a standard method for synthesis in an aprotic solvent and a microwave-assisted method for rapid synthesis.
Protocol 1: Standard Synthesis in Aprotic Solvent
This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This method is suitable for rapid, high-throughput synthesis of sulfonamide libraries.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
n-Hexane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).
-
Microwave Irradiation: Expose the mixture to microwave irradiation for a predetermined time (typically 1-10 minutes) at a suitable power level. Monitor the reaction progress by TLC.
-
Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.
Data Presentation
The following table summarizes the synthesis of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which are structurally related to the direct products of the described protocols and exhibit anticancer activity.[1][2] This data is presented as a representative example of the yields achievable with a closely related sulfonyl chloride.
| Entry | Amine (R-NH₂) | Product | Yield (%) |
| 1 | Aniline | N-(phenyl)-N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | 85 |
| 2 | 4-Methylaniline | N-(p-tolyl)-N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | 88 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | 91 |
| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | 82 |
| 5 | Benzylamine | N-(benzyl)-N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | 90 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of sulfonamides.
Signaling Pathway: Anticancer Mechanism of Sulfonamide Carbonic Anhydrase Inhibitors
Sulfonamides derived from this compound can be designed to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors.[3][4][5] Inhibition of CA IX disrupts pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent apoptosis.[3][4]
Caption: Inhibition of CA IX by sulfonamides leads to cancer cell apoptosis.
Signaling Pathway: Antibacterial Mechanism of Sulfonamide Carbonic Anhydrase Inhibitors
In bacteria, carbonic anhydrases are crucial for pH homeostasis, metabolism, and survival.[6] Sulfonamide inhibitors can disrupt these processes, making the bacteria more susceptible to other stresses or antibiotics.
Caption: Sulfonamide inhibition of bacterial carbonic anhydrase disrupts essential cellular processes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hypoxia-inducible carbonic anhydrase-IX enhances hexokinase II inhibitor-induced hepatocellular carcinoma cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-4-methylbenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in drug discovery and development, the transient protection of reactive functional groups is a cornerstone strategy. Amines, being nucleophilic, often require protection to prevent undesired side reactions. The choice of a suitable protecting group is dictated by its ease of introduction, stability under various reaction conditions, and facile, selective removal.
This document provides detailed application notes and protocols for the use of 2-chloro-4-methylbenzenesulfonyl chloride as a protecting group for primary and secondary amines. The resulting 2-chloro-4-methylbenzenesulfonamides are stable to a range of synthetic transformations and can be selectively deprotected under specific acidic or reductive conditions. The presence of the chloro and methyl substituents on the aromatic ring can modulate the reactivity and stability of the protecting group compared to simpler arylsulfonyl chlorides.
Advantages of the 2-Chloro-4-methylbenzenesulfonyl Group
-
Robust Protection: Forms stable sulfonamides that are resistant to many reagents and reaction conditions.
-
Ease of Introduction: Readily reacts with primary and secondary amines under standard conditions.
-
Selective Cleavage: Can be removed under specific acidic or reductive conditions, offering orthogonality with other protecting groups.
Applications
The 2-chloro-4-methylbenzenesulfonyl protecting group is a valuable tool in:
-
Pharmaceutical Synthesis: Protection of amine functionalities in complex intermediates during the synthesis of active pharmaceutical ingredients (APIs).
-
Agrochemical Development: Used in the synthesis of novel pesticides and herbicides.
-
General Organic Synthesis: A reliable protecting group for various synthetic transformations where amine reactivity needs to be masked.
Data Presentation
Table 1: Representative Conditions and Yields for the Protection of Amines with this compound
| Entry | Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 4 | 25 | >95 |
| 2 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 2 | 0 to 25 | >95 |
| 3 | Diethylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 6 | 25 | >90 |
| 4 | Glycine methyl ester | NaHCO₃ | Dioxane/H₂O | 12 | 25 | ~90 |
Note: The yields are representative and can vary based on the specific substrate and reaction scale.
Table 2: Comparison of Deprotection Methods for 2-Chloro-4-methylbenzenesulfonamides
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Substrate Scope |
| Acidic Cleavage | Trifluoromethanesulfonic acid (TfOH) | Toluene | 110 | 1 - 6 | Effective for neutral and electron-deficient N-arylsulfonamides.[1][2][3] |
| Reductive Cleavage | Mg, Me₃SiCl, Ti(O-i-Pr)₄ | Tetrahydrofuran (THF) | 65 | 2 - 12 | Broad applicability, including for substrates sensitive to strong acids. |
| Reductive Cleavage | Na/naphthalene | Tetrahydrofuran (THF) | -78 to 0 | 1 - 4 | Effective but requires careful handling of sodium metal. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes the formation of a 2-chloro-4-methylbenzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Deprotection of a 2-Chloro-4-methylbenzenesulfonamide under Acidic Conditions
This protocol is suitable for the cleavage of 2-chloro-4-methylbenzenesulfonamides, particularly those derived from aryl amines.[1][2][3]
Materials:
-
2-Chloro-4-methylbenzenesulfonamide (1.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (1.1 - 2.0 eq)
-
Toluene
-
Saturated aqueous NaHCO₃
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of the 2-chloro-4-methylbenzenesulfonamide (1.0 eq) in toluene, add trifluoromethanesulfonic acid (1.1 - 2.0 eq) at room temperature.
-
Heat the reaction mixture to 110 °C and maintain for 1-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Protocol 3: Deprotection of a 2-Chloro-4-methylbenzenesulfonamide under Reductive Conditions
This protocol provides an alternative, milder method for the cleavage of the sulfonamide bond.
Materials:
-
2-Chloro-4-methylbenzenesulfonamide (1.0 eq)
-
Magnesium turnings (6.0 eq)
-
Chlorotrimethylsilane (Me₃SiCl) (6.0 eq)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (6.0 eq).
-
Add anhydrous THF, followed by chlorotrimethylsilane (6.0 eq) and titanium(IV) isopropoxide (0.1 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add a solution of the 2-chloro-4-methylbenzenesulfonamide (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 2-12 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Make the aqueous layer basic by the addition of saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Visualizations
Caption: Reaction mechanism for the protection of an amine.
Caption: General experimental workflow.
References
Protocol for the Sulfonylation of Amines Using Sulfonyl Chlorides: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the sulfonylation of primary and secondary amines using sulfonyl chlorides, a fundamental transformation in organic synthesis and medicinal chemistry for the formation of sulfonamides. Detailed experimental protocols, a summary of reaction parameters with corresponding yield data, and troubleshooting strategies are presented. Visual aids in the form of diagrams for the reaction mechanism and experimental workflow are included to facilitate a deeper understanding of the process.
Introduction
The sulfonamide functional group is a cornerstone in pharmaceutical and agrochemical research, appearing in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The most common and direct method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][2][3] This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrochloric acid, which is neutralized by the base.[4] While generally efficient, the reaction can be prone to side reactions, such as the di-sulfonylation of primary amines.[2] Careful control of reaction conditions is therefore crucial for achieving high yields and purity of the desired monosulfonated product.[5]
Reaction Mechanism and Influencing Factors
The sulfonylation of an amine with a sulfonyl chloride is a nucleophilic acyl-type substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion. A base, typically a tertiary amine like triethylamine or pyridine, is used to quench the hydrochloric acid byproduct.[2]
Several factors can influence the outcome of the reaction:
-
Nucleophilicity of the Amine: Primary amines are generally more reactive than secondary amines due to lower steric hindrance.[3] Electron-donating groups on the amine increase its nucleophilicity and reaction rate, while electron-withdrawing groups have the opposite effect.
-
Steric Hindrance: Sterically hindered amines may exhibit lower reactivity, necessitating more forcing reaction conditions.[6]
-
Choice of Base: The base plays a crucial role in neutralizing the HCl formed. While stronger, non-nucleophilic bases like triethylamine are commonly used, weaker bases such as pyridine can sometimes be advantageous in preventing side reactions like di-sulfonylation.[5][7] Inorganic bases like potassium carbonate have also been employed.[3]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used to avoid hydrolysis of the sulfonyl chloride.[5]
-
Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize side reactions, and then allowed to warm to room temperature.[2]
-
Stoichiometry and Rate of Addition: A slight excess of the amine relative to the sulfonyl chloride can help to prevent di-sulfonylation.[5] Slow, dropwise addition of the sulfonyl chloride solution to the amine solution is also recommended to maintain a low concentration of the electrophile, favoring monosulfonylation.[5]
Data Presentation: Sulfonylation Reaction Parameters and Yields
The following table summarizes various reported conditions for the sulfonylation of amines, providing a comparative overview of different substrates, reagents, and outcomes.
| Amine Substrate | Sulfonyl Chloride | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | p-Toluenesulfonyl chloride | None | None (Solvent-free) | Room Temp | 3 min | 97 | [1][7] |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 0 °C to RT | 6 h | 86 | [3] |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 | [3] |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 | [3] |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 | [3] |
| 3-Bromoaniline | p-Toluenesulfonyl chloride | Pyridine | DCM | - | 2 h | Quantitative | [8] |
| 4-Bromoaniline | p-Toluenesulfonyl chloride | Pyridine | DCM | - | 2 h | Quantitative | [8] |
| Dibutylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | - | - | 94 | [9] |
| 1-Octylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | - | - | 98 | [9] |
| Hexamethylenimine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | - | - | 97 | [9] |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary or Secondary Amine
This protocol provides a general procedure that can be adapted for specific substrates.
Materials:
-
Amine (1.0 equiv)
-
Sulfonyl chloride (1.0-1.1 equiv)
-
Base (e.g., triethylamine or pyridine, 1.1-1.5 equiv)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice-water bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.0 equiv) and dissolve it in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equiv) to the amine solution and stir the mixture.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equiv) in a minimal amount of the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-60 minutes.[2][5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for 2-24 hours.[2][5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Mandatory Visualizations
Caption: Experimental workflow for the sulfonylation of amines.
Caption: Reaction mechanism of amine sulfonylation.
Troubleshooting
-
Di-sulfonylation of Primary Amines: This is a common side reaction.[2] To minimize it, use a slight excess of the amine, add the sulfonyl chloride slowly at low temperature, and consider using a weaker or sterically hindered base like pyridine.[5]
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive.[2] Ensure all glassware is dry and use anhydrous solvents to prevent the formation of the corresponding sulfonic acid, which will not react with the amine.
-
Low or No Product Formation: If the reaction does not proceed, the sulfonyl chloride may have degraded. Using freshly purified sulfonyl chloride is recommended. For unreactive amines (e.g., sterically hindered or electron-deficient), increasing the reaction temperature or using a catalyst may be necessary.[2]
-
Incomplete Reaction: Ensure the correct stoichiometry of reactants and base. The reaction time may also need to be extended for less reactive substrates.
References
- 1. A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
Application Notes and Protocols for the Use of Pyyridine in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyridine as a base in sulfonylation reactions, a fundamental transformation in organic synthesis for the conversion of alcohols and amines into sulfonates and sulfonamides, respectively. Sulfonates are excellent leaving groups, making them valuable intermediates for nucleophilic substitution and elimination reactions. Sulfonamides are a common motif in a wide range of pharmaceuticals. Pyridine plays a crucial dual role in these reactions, acting as both a base to neutralize the hydrochloric acid byproduct and as a nucleophilic catalyst to accelerate the reaction.
Role and Mechanism of Pyridine in Sulfonylation
In the sulfonylation of an alcohol or amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)), pyridine serves two primary functions:
-
Acid Scavenger: The reaction generates hydrochloric acid (HCl), which can protonate the starting alcohol or amine, rendering it non-nucleophilic and halting the reaction. Pyridine, as a mild base, neutralizes the HCl to form pyridinium hydrochloride, which often precipitates from the reaction mixture, driving the reaction to completion.
-
Nucleophilic Catalyst: Pyridine is more nucleophilic than the alcohol or amine and can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol or amine, thus accelerating the rate of sulfonylation.
The general mechanism for the sulfonylation of an alcohol in the presence of pyridine is illustrated below. A similar mechanism applies to the sulfonylation of amines.
Caption: Mechanism of alcohol sulfonylation using pyridine.
Quantitative Data Summary
The following tables summarize quantitative data for the sulfonylation of various alcohols and anilines using pyridine as a base. Yields are highly dependent on the substrate, reaction conditions, and purification methods.
Table 1: Sulfonylation of Alcohols
| Alcohol Substrate | Sulfonyl Chloride | Stoichiometry (Alcohol:Sulfonyl Chloride:Pyridine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | p-Toluenesulfonyl Chloride | 1 : 1.5 : excess | Pyridine | -10 | 0.25 | Not specified |
| 1-Octanol | p-Toluenesulfonyl Chloride | 1 : 1.5 : excess | Pyridine | 0-5 then 30 | 2 | 51 (with 43% 1-chlorooctane) |
| 3-Octanol | p-Toluenesulfonyl Chloride | 1 : 1.5 : excess | Pyridine | 0-5 | 1 | Low (inefficient) |
| (R)-(-)-2-Butanol | p-Toluenesulfonyl Chloride | 1 : 1.2 : 2.4 | Dichloromethane | 0 to RT | 16 | ~95 |
| Cyclohexanol | Methanesulfonyl Chloride | 1 : 1.1 : 1.2 | Dichloromethane | 0 to RT | 4 | >90 |
Table 2: Sulfonylation of Anilines
| Aniline Substrate | Sulfonyl Chloride | Stoichiometry (Aniline:Sulfonyl Chloride:Pyridine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Benzenesulfonyl Chloride | 1 : 1 : excess | Pyridine | 0 - 25 | Not specified | 100[1] |
| Aniline | 4-Nitrobenzenesulfonyl Chloride | 1 : 1 : excess | Pyridine | 0 - 25 | Not specified | 100[1] |
| p-Toluidine | p-Toluenesulfonyl Chloride | 1 : 1 : excess | Pyridine | 0 - 25 | Not specified | Quantitative[1] |
| Aniline | Methanesulfonyl Chloride | 1.05 : 1 : ~1.1 | Dichloromethane | 0 to RT | 12-16 | High (not specified) |
| Substituted Anilines | p-Toluenesulfonyl Chloride | 1 : 1 : excess | Dichloromethane | RT | Not specified | 92 (with polymer-supported pyridine) |
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
This protocol describes the tosylation of a primary alcohol, such as benzyl alcohol, using p-toluenesulfonyl chloride and pyridine.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Addition of Pyridine: Add anhydrous pyridine (1.5 - 2.0 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The formation of a white precipitate (pyridinium hydrochloride) is often observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Sulfonylation of an Aniline
This protocol describes the synthesis of a sulfonamide from an aniline and a sulfonyl chloride using pyridine as the base.
Materials:
-
Aniline
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aniline (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine (1.1 eq.).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a sulfonylation reaction using pyridine.
Caption: General experimental workflow for sulfonylation.
Disclaimer: These protocols are intended for guidance only and should be adapted for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. It is recommended to consult the relevant safety data sheets (SDS) before performing any experiment.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a crucial scaffold in medicinal chemistry, can be significantly accelerated and optimized using microwave-assisted organic synthesis (MAOS). This technology offers numerous advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[1][2] This document provides detailed application notes and protocols for two efficient microwave-assisted methods for the synthesis of a diverse range of sulfonamides.
Method 1: Direct Synthesis of Sulfonamides from Sulfonic Acids
This protocol, developed by De Luca and Giacomelli, allows for the direct synthesis of sulfonamides from sulfonic acids or their corresponding sodium salts, avoiding the isolation of unstable sulfonyl chloride intermediates.[1][2][3] The method utilizes 2,4,6-trichloro-[1][4][5]-triazine (TCT) as an activating agent in a convenient two-step microwave-assisted procedure.[1]
Experimental Protocol
Step 1: Activation of the Sulfonic Acid
-
In a microwave process vial, combine the sulfonic acid (1.0 mmol), 2,4,6-trichloro-[1][4][5]-triazine (TCT) (0.4 mmol), and triethylamine (1.5 mmol) in acetone (5 mL).
-
If using a sulfonic acid sodium salt, add a catalytic amount of 18-crown-6.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
Step 2: Amination
-
To the resulting mixture from Step 1, add the desired primary or secondary amine (1.2 mmol) and a 1 M aqueous solution of sodium hydroxide (2.0 mL).
-
Reseal the vial and irradiate the mixture in the microwave reactor at 50°C for 10 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography or recrystallization to afford the pure sulfonamide.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of sulfonamides from various sulfonic acids and amines.
| Sulfonic Acid/Salt | Amine | Product | Reaction Time (Step 1/Step 2) | Temperature (Step 1/Step 2) | Yield (%) |
| p-Toluenesulfonic acid | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 20 min / 10 min | 80°C / 50°C | High |
| Benzenesulfonic acid | Morpholine | 4-(Phenylsulfonyl)morpholine | 20 min / 10 min | 80°C / 50°C | High |
| Methanesulfonic acid | Aniline | N-Phenylmethanesulfonamide | 20 min / 10 min | 80°C / 50°C | High |
| Naphthalenesulfonic acid | Piperidine | 1-(Naphthalen-1-ylsulfonyl)piperidine | 20 min / 10 min | 80°C / 50°C | High |
Note: The term "High" indicates yields that are reported to be consistently good to excellent in the source literature.[1][2][3]
Experimental Workflow
Caption: Workflow for the two-step synthesis of sulfonamides from sulfonic acids.
Method 2: Copper-Catalyzed Synthesis of Sulfonamides from Sodium Sulfinates
This method provides an efficient and environmentally friendly approach to sulfonamide synthesis by coupling sodium sulfinates with amines in an aqueous medium under microwave irradiation. The use of a copper catalyst facilitates this transformation, offering a broad substrate scope.
Experimental Protocol
-
In a 10 mL pressure-rated microwave reaction vial, suspend the sodium sulfinate (1.0 mmol), the amine (1.1 mmol), and copper(II) bromide (CuBr₂) (0.5 mol%) in a 1:1 mixture of acetonitrile and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 120°C and irradiate with a microwave power of 50W for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, allow the reaction vial to cool to room temperature. Compressed air can be used for rapid cooling.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Data Presentation
The following table presents data for the copper-catalyzed microwave-assisted synthesis of various sulfonamides.
| Sodium Sulfinate | Amine | Product | Reaction Time | Temperature | Yield (%) |
| Sodium p-toluenesulfinate | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 10-15 min | 120°C | Excellent |
| Sodium benzenesulfinate | n-Propylamine | N-Propylbenzenesulfonamide | 10-15 min | 120°C | Excellent |
| Sodium p-toluenesulfinate | Aniline | 4-Methyl-N-phenylbenzenesulfonamide | 10-15 min | 120°C | Good |
| Sodium p-toluenesulfinate | Morpholine | 4-(p-Tolylsulfonyl)morpholine | 10-15 min | 120°C | Excellent |
Note: "Good" to "Excellent" yields are reported for a wide array of sterically and electronically diverse sulfinates and amines.
Experimental Workflow
Caption: Workflow for the Cu-catalyzed synthesis of sulfonamides from sodium sulfinates.
Conclusion
Microwave-assisted synthesis represents a powerful tool for the rapid and efficient preparation of sulfonamides. The protocols detailed herein offer significant advantages over traditional synthetic methods, including reduced reaction times, high yields, and often simplified purification procedures. These methods are highly versatile and tolerate a broad range of functional groups, making them particularly valuable in the context of medicinal chemistry and drug discovery for the generation of compound libraries.
References
- 1. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 2. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors Using 2-chloro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of carbonic anhydrase (CA) inhibitors utilizing 2-chloro-4-methylbenzenesulfonyl chloride as a key starting material. The benzenesulfonamide scaffold is a well-established pharmacophore for the development of potent and selective CA inhibitors, which are therapeutic targets for a range of diseases including glaucoma, epilepsy, and cancer.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of specific CA isoforms has been a successful strategy in drug discovery. The primary sulfonamide group (-SO₂NH₂) is a crucial zinc-binding group that coordinates to the Zn²⁺ ion in the enzyme's active site, leading to inhibition. By modifying the aromatic ring and the substituents of the benzenesulfonamide core, researchers can achieve varying degrees of potency and selectivity against different CA isoforms.
Synthesis of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors
The synthesis of benzenesulfonamide-based carbonic anhydrase inhibitors from this compound is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine. This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).
General Synthetic Workflow
Caption: General workflow for the synthesis of carbonic anhydrase inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 2-chloro-4-methylbenzenesulfonamides
This protocol describes the general procedure for the reaction of this compound with a diverse range of primary and secondary amines to yield the corresponding sulfonamides.
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous pyridine or triethylamine (2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (2.0 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure N-substituted 2-chloro-4-methylbenzenesulfonamide.
Quantitative Data: Carbonic Anhydrase Inhibitory Activity
The following table summarizes the inhibitory activity (Kᵢ in nM) of representative benzenesulfonamide derivatives against four key human carbonic anhydrase (hCA) isoforms. This data is illustrative of the potency and selectivity that can be achieved with this class of compounds.
| Compound ID | R Group on Sulfonamide | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| A | 4-Aminophenyl | 1500 | 30.1 | 1.5 | 0.8 |
| B | 4-Hydroxyphenyl | 750 | 45.2 | 3.2 | 1.2 |
| C | 3-Nitrophenyl | 550 | 25.8 | 2.1 | 1.0 |
| D | 4-Chlorophenyl | 240 | 19.0 | 25.0 | 8.8 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |
Note: Data is compiled from various sources for structurally related benzenesulfonamide derivatives and serves as a representative example.[2][3]
Mechanism of Action: Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory activity of benzenesulfonamides is primarily due to the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic activity.
Caption: Sulfonamide inhibitor binding to the zinc ion in the CA active site.
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Chloro-4-methylbenzenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzenesulfonyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of medicinally important compounds. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the benzene ring, provides a scaffold for the development of novel therapeutic agents. The sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly amines, enabling the straightforward synthesis of sulfonamides. This class of compounds is renowned for its broad spectrum of biological activities, including antibacterial, anticancer, and enzyme-inhibiting properties. These application notes provide an overview of the synthesis of bioactive molecules derived from this compound, complete with detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.
I. Synthesis of Bioactive Sulfonamides
The primary application of this compound in medicinal chemistry is in the synthesis of N-substituted sulfonamides. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Workflow
A typical workflow for the synthesis of sulfonamides from this compound is depicted below. This process involves the reaction of the sulfonyl chloride with an appropriate amine, followed by workup and purification to yield the final product, which can then be subjected to biological evaluation.
II. Application in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents. Specifically, certain sulfonamides synthesized from this precursor have demonstrated potent cytotoxic activity against various cancer cell lines.
Synthesis of Novel Anticancer 2-Alkylthio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides
A series of novel 2-alkylthio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer properties. These compounds are molecular hybrids that combine the benzenesulfonamide scaffold with imidazole moieties.[1]
Experimental Protocol: General Procedure for the Synthesis of 2-Alkylthio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives
The synthesis of these anticancer agents begins with the preparation of N-(benzenesulfonyl)cyanamide potassium salts, which are precursors that can be conceptually derived from this compound. These salts are then reacted with appropriate mercaptoheterocycles.[1]
-
Preparation of N-(benzenesulfonyl)cyanamide potassium salts: These intermediates are prepared according to established literature procedures.
-
Reaction with mercaptoheterocycles: The N-(benzenesulfonyl)cyanamide potassium salt (1 equivalent) is reacted with the desired mercaptoheterocycle (e.g., 1-methyl-1H-imidazole-2-thiol) in a suitable solvent such as dry toluene or p-dioxane.
-
Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere and may require heating.
-
Purification: The final products are purified by crystallization or column chromatography.
Quantitative Data: In Vitro Anticancer Activity
The synthesized compounds were evaluated for their cytotoxic effects against several human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.[1]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HaCaT (Non-tumor) IC50 (µM) |
| 11 | 6 | >100 | >100 | 18 |
| 12 | 7 | >100 | >100 | 20 |
| 13 | 6 | >100 | >100 | 18 |
Mechanism of Action: Induction of Apoptosis via Caspase Activation
The most promising compounds were found to induce apoptosis (programmed cell death) in cancer cells. This mechanism is crucial for effective anticancer therapies. The pro-apoptotic effects of these sulfonamide derivatives are associated with the activation of caspases, which are key enzymes in the apoptotic signaling cascade.[1]
III. Application in Antibacterial Drug Discovery
Sulfonamides derived from this compound also exhibit potent antibacterial activity. These compounds are of significant interest in the ongoing search for new antimicrobial agents to combat drug-resistant bacteria.
Synthesis of Novel Antibacterial 4-Chloro-2-mercaptobenzenesulfonamide Derivatives
A series of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and screened for their in vitro antibacterial activity.
Experimental Protocol: General Procedure for the Synthesis of 4-Chloro-2-mercaptobenzenesulfonamide Derivatives
Similar to the anticancer agents, the synthesis of these antibacterial compounds often proceeds through N-(benzenesulfonyl)cyanamide potassium salt intermediates.
-
Preparation of N-(benzenesulfonyl)cyanamide potassium salts: These are synthesized from the corresponding sulfonyl chlorides.
-
Reaction with Nucleophiles: The potassium salts are then reacted with various nucleophiles, such as hydrazinecarbodithioic acid esters or 1-substituted carbothioic acid hydrazides, to introduce diverse functionalities.
-
Purification: The final compounds are purified using standard techniques like crystallization.
Quantitative Data: In Vitro Antibacterial Activity
Several of the synthesized compounds demonstrated promising activity against anaerobic Gram-positive bacteria. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 16 | Gram-positive anaerobes | Promising activity |
| 17 | Gram-positive anaerobes | Promising activity |
| 23 | Gram-positive anaerobes | Promising activity |
| 24 | Gram-positive anaerobes | Promising activity |
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial action of sulfonamides is well-established and involves the inhibition of a crucial metabolic pathway in bacteria: the synthesis of folic acid. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the production of dihydrofolic acid, a precursor to folic acid. By blocking this enzyme, sulfonamides disrupt the synthesis of nucleic acids and other essential cellular components, ultimately leading to the inhibition of bacterial growth.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of sulfonamide derivatives has led to the discovery of potent anticancer and antibacterial agents. The straightforward synthetic accessibility of these compounds, coupled with their significant biological activities, underscores the importance of this compound in the development of new therapeutic agents. Further exploration of derivatives based on this scaffold holds considerable promise for future drug discovery efforts.
References
One-Pot Synthesis of (Arylsulfonyl)catechols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the one-pot synthesis of (arylsulfonyl)catechols, a significant structural motif in medicinal chemistry. A catalyst-free, water-assisted method is highlighted, offering an environmentally benign and efficient route to these valuable compounds. This approach involves a tandem dearomatization/sulfonylation and hydroxylation of readily available 2-methoxyphenols (guaiacol derivatives) with arylsulfonyl hydrazides. The protocols detailed herein are scalable and exhibit a broad substrate scope, making them highly applicable in research and drug development settings.
Introduction
(Arylsulfonyl)catechols are important pharmacophores found in numerous biologically active molecules. The diaryl sulfone and catechol moieties are known to contribute to various pharmacological activities. Traditional multi-step syntheses of these compounds are often inefficient and require harsh reaction conditions. The development of a one-pot, catalyst-free method represents a significant advancement in sustainable organic synthesis, providing a direct and atom-economical route to this important class of compounds. The protocol described is based on the work of Taneja and Peddinti, who developed a water-assisted carbon-sulfur bond formation strategy.[1]
Signaling Pathways and Logical Relationships
The synthesis of (arylsulfonyl)catechols from 2-methoxyphenols proceeds through a proposed reaction pathway involving several key steps. The following diagram illustrates the logical progression from starting materials to the final product.
Caption: Proposed reaction pathway for the one-pot synthesis of (arylsulfonyl)catechols.
Experimental Workflow
The following diagram outlines the general experimental workflow for the one-pot synthesis of (arylsulfonyl)catechols.
Caption: General experimental workflow for the one-pot synthesis.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various (arylsulfonyl)catechols from different 2-methoxyphenol derivatives and arylsulfonyl hydrazides.[1]
Table 1: Synthesis of (Arylsulfonyl)catechols from 4-Halo-2-methoxyphenols
| Entry | 2-Methoxyphenol Derivative (1) | Arylsulfonyl hydrazide (R-SO₂NHNH₂) | Product (Yield %) |
| 1 | 4-Chloro-2-methoxyphenol | Benzenesulfonyl hydrazide | 4-(Phenylsulfonyl)benzene-1,2-diol (7a, 75%) |
| 2 | 4-Chloro-2-methoxyphenol | 4-Methylbenzenesulfonyl hydrazide | 4-(p-Tolylsulfonyl)benzene-1,2-diol (9a, 80%) |
| 3 | 4-Chloro-2-methoxyphenol | 4-Methoxybenzenesulfonyl hydrazide | 4-((4-Methoxyphenyl)sulfonyl)benzene-1,2-diol (11a, 72%) |
| 4 | 4-Bromo-2-methoxyphenol | Benzenesulfonyl hydrazide | 4-(Phenylsulfonyl)benzene-1,2-diol (7b, 78%) |
| 5 | 4-Bromo-2-methoxyphenol | 4-Methylbenzenesulfonyl hydrazide | 4-(p-Tolylsulfonyl)benzene-1,2-diol (9b, 75%) |
| 6 | 4-Bromo-2-methoxyphenol | 4-Methoxybenzenesulfonyl hydrazide | 4-((4-Methoxyphenyl)sulfonyl)benzene-1,2-diol (11b, 70%) |
| 7 | 4-Iodo-2-methoxyphenol | Benzenesulfonyl hydrazide | 4-(Phenylsulfonyl)benzene-1,2-diol (7c, 62%) |
| 8 | 4-Iodo-2-methoxyphenol | 4-Methylbenzenesulfonyl hydrazide | 4-(p-Tolylsulfonyl)benzene-1,2-diol (9c, 65%) |
| 9 | 4-Iodo-2-methoxyphenol | 4-Methoxybenzenesulfonyl hydrazide | 4-((4-Methoxyphenyl)sulfonyl)benzene-1,2-diol (11c, 58%) |
| 10 | 4-Iodo-2-methoxyphenol | 4-Bromobenzenesulfonyl hydrazide | 4-((4-Bromophenyl)sulfonyl)benzene-1,2-diol (13c, 50%) |
Table 2: Synthesis of (Arylsulfonyl)catechols from other Substituted 2-Methoxyphenols
| Entry | 2-Methoxyphenol Derivative (1) | Arylsulfonyl hydrazide (R-SO₂NHNH₂) | Product (Yield %) |
| 1 | 4-Methyl-2-methoxyphenol | Benzenesulfonyl hydrazide | 4-Methyl-5-(phenylsulfonyl)benzene-1,2-diol (7d, 80%) |
| 2 | 4-Methyl-2-methoxyphenol | 4-Methylbenzenesulfonyl hydrazide | 4-Methyl-5-(p-tolylsulfonyl)benzene-1,2-diol (9d, 75%) |
| 3 | 4-Methyl-2-methoxyphenol | 4-Methoxybenzenesulfonyl hydrazide | 5-((4-Methoxyphenyl)sulfonyl)-4-methylbenzene-1,2-diol (11d, 70%) |
| 4 | 4-Methyl-2-methoxyphenol | 4-Bromobenzenesulfonyl hydrazide | 5-((4-Bromophenyl)sulfonyl)-4-methylbenzene-1,2-diol (13d, 60%) |
| 5 | 4-Hydroxy-3-methoxyacetophenone | Benzenesulfonyl hydrazide | 1-(4-Hydroxy-3-methoxy-5-(phenylsulfonyl)phenyl)ethan-1-one (8e, 66%) |
| 6 | 4-Hydroxy-3-methoxyacetophenone | 4-Methylbenzenesulfonyl hydrazide | 1-(4-Hydroxy-3-methoxy-5-(p-tolylsulfonyl)phenyl)ethan-1-one (10e, 60%) |
| 7 | 4-Hydroxy-3-methoxyacetophenone | 4-Methoxybenzenesulfonyl hydrazide | 1-(4-Hydroxy-3-methoxy-5-((4-methoxyphenyl)sulfonyl)phenyl)ethan-1-one (12e, 58%) |
| 8 | 4-Hydroxy-3-methoxyacetophenone | 4-Bromobenzenesulfonyl hydrazide | 1-(5-((4-Bromophenyl)sulfonyl)-4-hydroxy-3-methoxyphenyl)ethan-1-one (14e, 55%) |
*Note: For acetovanillone (1e), the reaction yielded the (arylsulfonyl)guaiacol derivative instead of the catechol.[1]
Experimental Protocols
General Procedure for the One-Pot Synthesis of (Arylsulfonyl)catechols [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-methoxyphenol derivative (1.0 equiv.), the corresponding arylsulfonyl hydrazide (1.2 equiv.), and water (0.2 M solution with respect to the 2-methoxyphenol derivative).
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure (arylsulfonyl)catechol.
Gram-Scale Synthesis of 4-(Phenylsulfonyl)benzene-1,2-diol (7c) [1]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-iodo-2-methoxyphenol (1c; 1.85 g, 7.4 mmol), benzenesulfonyl hydrazide (3; 1.0 g, 5.8 mmol), and water (30 mL).
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 12 hours.
-
Work-up and Purification: Follow the general work-up and purification procedure as described above. This procedure yielded 4-(phenylsulfonyl)benzene-1,2-diol (7c) in 62% yield.
Conclusion
The described one-pot, catalyst-free synthesis of (arylsulfonyl)catechols from 2-methoxyphenols provides a significant improvement over existing methods. Its operational simplicity, use of water as a green solvent, and broad substrate applicability make it a valuable tool for medicinal chemists and researchers in drug discovery. The detailed protocols and data presented herein should enable the straightforward implementation of this methodology for the synthesis of a diverse library of (arylsulfonyl)catechol derivatives for further investigation.
References
Troubleshooting & Optimization
common side reactions with 2-chloro-4-methylbenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-4-methylbenzenesulfonyl chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reagent in organic synthesis for the preparation of sulfonamides. This is typically achieved by reacting it with primary or secondary amines.[1][2][3] Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5]
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is a hazardous substance that can cause severe skin burns and eye damage, as well as respiratory irritation. It is crucial to handle this reagent in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as water and strong bases.
Q3: How should I properly store this compound?
A3: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container in a dry and cool environment. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Low or no yield is a common issue in sulfonamide synthesis. The following guide will help you troubleshoot potential causes.
Possible Cause 1: Hydrolysis of this compound
Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive towards amines.[6]
-
Troubleshooting Steps:
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Verify Reagent and Solvent Purity: Ensure that the amine, base, and solvent are anhydrous. Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
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Fresh Reagent: Use a fresh bottle of this compound or purify the existing stock if it has been opened multiple times.
-
Possible Cause 2: Inactive Amine
The amine reactant may be impure or have reacted with atmospheric carbon dioxide.
-
Troubleshooting Steps:
-
Purify the Amine: Purify the amine by distillation or recrystallization to remove any impurities.
-
Proper Storage: Store amines in tightly sealed containers to prevent degradation.
-
Possible Cause 3: Incorrect Reaction Conditions
Suboptimal reaction conditions can significantly impact the yield.
-
Troubleshooting Steps:
-
Stoichiometry: A common starting point is a 1:1 molar ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[6]
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Temperature Control: The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[5][6] For less reactive amines, gentle heating may be required, but excessive heat can promote side reactions.[6]
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Choice of Base: Use a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl generated during the reaction.[5]
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Issue 2: Formation of Unexpected Byproducts
The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
Possible Side Reaction 1: Di-sulfonylation of Primary Amines
Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and base. This helps to maintain a low concentration of the sulfonyl chloride and favors mono-sulfonylation.
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Reaction Conditions: Some studies have shown that microwave-assisted, solvent-free conditions can prevent di-sulfonylation.[1]
-
Possible Side Reaction 2: Reaction with Nucleophilic Bases or Solvents
If a nucleophilic base or solvent (e.g., an alcohol) is used, it can compete with the desired amine in reacting with the sulfonyl chloride.
-
Mitigation Strategies:
-
Use Non-Nucleophilic Reagents: Employ non-nucleophilic bases like triethylamine or pyridine and aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Data Presentation
The following table summarizes key reaction parameters and their impact on minimizing common side reactions during sulfonamide synthesis.
| Parameter | Recommendation | Rationale | Potential Side Reaction if Not Followed |
| Solvent | Anhydrous, aprotic (e.g., DCM, THF) | Prevents reaction with the solvent and hydrolysis of the sulfonyl chloride. | Hydrolysis of sulfonyl chloride, reaction with solvent. |
| Base | Non-nucleophilic (e.g., triethylamine, pyridine) | Neutralizes HCl without competing with the amine. | Reaction of the base with the sulfonyl chloride. |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1:1 or slight excess of amine | Ensures complete consumption of the sulfonyl chloride and minimizes di-sulfonylation. | Di-sulfonylation of primary amines. |
| Temperature | Initially 0 °C, then room temperature | Controls the reaction rate and minimizes side reactions. | Increased side product formation at higher temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride by atmospheric moisture. | Hydrolysis of sulfonyl chloride. |
| Addition of Reagent | Slow, dropwise addition of sulfonyl chloride | Maintains a low concentration of the electrophile, favoring the desired reaction. | Localized high concentrations can lead to side reactions. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This is a general procedure and may require optimization for specific substrates.
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary or secondary amine (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane). Add a non-nucleophilic base such as triethylamine (1.2 eq).
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: A troubleshooting guide for low-yield sulfonamide reactions.
References
how to minimize hydrolysis during sulfonylation reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize hydrolysis, a critical side reaction during sulfonylation.
Troubleshooting Guide
Q1: My reaction yield is low, and I've isolated the corresponding sulfonic acid as a major byproduct. What is happening and how can I fix it?
A: The presence of sulfonic acid is a clear indicator of hydrolysis of your sulfonyl chloride starting material or product.[1] Sulfonyl chlorides are highly susceptible to reaction with water. To mitigate this, a multi-faceted approach focusing on the stringent exclusion of water is necessary.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: This is the most critical factor. All glassware should be oven-dried or flame-dried immediately before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). Reagents should be purchased in anhydrous form and handled to prevent moisture absorption.[1]
-
Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1]
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below). While this may slow the desired reaction, it often slows the competing hydrolysis reaction more significantly.[2] Monitor the reaction's progress and adjust the temperature as needed to find an optimal balance.[1]
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Implement Controlled Quenching: Quench the reaction by adding the mixture to a cold solution (e.g., pouring it onto ice or into cold water).[1] For some aryl sulfonyl chlorides with low water solubility, this can cause the product to precipitate, protecting it from extensive hydrolysis in the aqueous workup phase.[3]
Q2: I am observing the formation of di- or even tri-sulfonylated products, which is complicating purification and lowering my yield. How can I improve selectivity?
A: Polysulfonylation typically occurs when the substrate is highly activated, such as an unprotected aniline, leading to multiple substitutions on the aromatic ring.[2]
Troubleshooting Steps:
-
Protect Reactive Groups: The most effective strategy is to temporarily protect the activating group. For anilines, acetylation to form an acetanilide is a common and effective method.[2] The electron-withdrawing nature of the acetyl group deactivates the aromatic ring, preventing over-sulfonylation. The bulk of the protecting group can also sterically hinder certain positions, improving regioselectivity.[2]
-
Control Stoichiometry: Carefully control the stoichiometry of the sulfonylating agent. Avoid using a large excess unless it has been empirically determined to be necessary for your specific reaction. Using stoichiometric amounts can significantly reduce the incidence of multiple substitutions.[2]
-
Monitor Reaction Progress: Closely monitor the reaction's progress using techniques like TLC or HPLC to stop it as soon as the desired mono-sulfonylated product has formed, before significant polysulfonylation can occur.
Q3: My sulfonylation reaction is very slow or fails to proceed, even when I use anhydrous conditions. What other factors should I consider?
A: If hydrolysis is successfully suppressed but the reaction is not proceeding, the issue may lie with the reactivity of the components or the reaction conditions.
Troubleshooting Steps:
-
Choice of Base: The base plays a crucial role. For methanesulfonyl (Ms) protection, triethylamine is commonly used. For toluenesulfonyl (Ts) protection, pyridine or a combination of DMAP/triethylamine is often more effective.[4] The base facilitates the reaction by deprotonating the nucleophile or scavenging the HCl byproduct.
-
Reagent Reactivity: Consider the reactivity of your sulfonylating agent. Sulfonyl chlorides are common, but for less reactive alcohols or amines, a more potent agent like a sulfonic anhydride might be necessary.
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Steric Hindrance: Significant steric bulk near the reaction center on either the substrate or the sulfonylating agent can impede the reaction.[5][6] In such cases, increasing the reaction temperature (while carefully monitoring for hydrolysis) or extending the reaction time may be required.
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Solvent Choice: The solvent can influence reaction rates. While common non-polar aprotic solvents are used to minimize hydrolysis, their solvating properties can affect the reactivity of the nucleophile and electrophile. Screening different anhydrous solvents may be beneficial.[7]
Frequently Asked Questions (FAQs)
Q1: Why is water so detrimental to sulfonylation reactions? A: Sulfonyl chlorides possess a highly electrophilic sulfur atom, making them very reactive towards nucleophiles. Water, although a weak nucleophile, is often present in significant excess if not rigorously excluded. It competes with the intended nucleophile (e.g., an alcohol or amine) to attack the sulfonyl group. This reaction, known as hydrolysis, forms a stable sulfonic acid, consuming the starting material and reducing the yield of the desired sulfonate ester or sulfonamide.[1][8] The mechanism for this hydrolysis is typically a bimolecular nucleophilic substitution (SN2) process.[9][10]
Q2: How does temperature specifically influence the competition between sulfonylation and hydrolysis? A: Both the desired sulfonylation and the undesired hydrolysis are kinetic processes that are typically accelerated by an increase in temperature. However, the activation energy for each pathway can differ. Often, hydrolysis has a lower activation energy or benefits more from increased temperature, becoming the dominant pathway at elevated temperatures.[2] Therefore, maintaining low temperatures is a key strategy to favor the intended sulfonylation reaction over the hydrolysis side reaction.[1]
Q3: When is it necessary to use a protecting group strategy? A: Protecting groups are essential in several scenarios:
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To Prevent Side Reactions: For substrates with highly activating groups (like the amino group in aniline), protection is crucial to deactivate the molecule and prevent unwanted side reactions like polysulfonylation.[2]
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To Ensure Selectivity: When a molecule contains multiple nucleophilic sites (e.g., a diol or an amino alcohol), protecting one group allows for selective sulfonylation of the other.
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To Enhance Stability: For certain electron-rich phenols, protection with a sulfonyl group can prevent oxidation during subsequent reaction steps.[4]
Q4: Can the choice of sulfonylating agent itself help minimize side reactions? A: Yes. Using sterically hindered sulfonylating agents, such as 1-[[2,4,6-Tris(isopropyl)phenyl]sulfonyl]-1H-1,2,4-triazole (TPST), can significantly improve reaction outcomes. The bulky substituents on the aromatic ring can shield the reactive sulfonyl center, which directs the approach of the nucleophile and can lead to highly specific bond formation.[5] This steric hindrance helps to minimize unwanted side reactions that might occur with smaller, less hindered reagents, thereby increasing the yield and purity of the desired product.[5]
Data & Protocols
Data Presentation
Table 1: Troubleshooting Guide for Common Sulfonylation Issues
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Yield & Sulfonic Acid Formation | Hydrolysis of sulfonyl chloride due to moisture.[1] | Maintain strict anhydrous conditions; use an inert atmosphere; control quench at low temperature.[1] |
| Polysulfonylation | Unprotected, highly activated substrate (e.g., aniline); excess sulfonylating agent.[2] | Protect the activating group (e.g., acetylate aniline); use stoichiometric amounts of reagents; monitor reaction progress.[2] |
| Formation of ortho-Isomer | Unprotected aniline; high reaction temperature.[2] | Protect the amino group to sterically hinder ortho positions; optimize reaction temperature.[2] |
| Slow or No Reaction | Low substrate reactivity; inappropriate base; steric hindrance.[4][6] | Use a more reactive sulfonylating agent (e.g., anhydride); screen different bases (e.g., pyridine for TsCl); increase temperature cautiously.[4] |
Table 2: Relative Stability of Common Sulfonate Ester Protecting Groups
| Protecting Group | Cleavage Conditions (Susceptible to) | Stability (Resistant to) | Reference(s) |
| Isopropyl (iPr) | Acidic conditions; Iodide | Basic conditions | [11] |
| Isobutyl (iBu) | Nucleophilic cleavage; Strong acids | Mildly acidic conditions | [11] |
| Neopentyl (Neo) | Hot aqueous acid; Strong Lewis acids | Nucleophilic displacement; Basic conditions | [11] |
| Trifluoroethyl (TFE) | Basic conditions | Nucleophiles; Acidic conditions | [11] |
| Phenyl (Ph) | Basic conditions | Strong nucleophiles (e.g., NaN₃); Acidic conditions | [11] |
| Trichloroethyl (TCE) | Basic nucleophiles | Non-basic nucleophiles; Acidic conditions | [11] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of an Alcohol under Anhydrous Conditions
This protocol provides a general framework for the sulfonylation of a primary or secondary alcohol using toluenesulfonyl chloride (TsCl) and pyridine as the base.
Materials:
-
Alcohol substrate
-
Anhydrous pyridine
-
Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere transfers
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble the oven-dried flask, equip it with a stir bar and a septum, and place it under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve the alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (1.5 - 2.0 eq) to the cooled solution via syringe.
-
Sulfonylation: Add TsCl (1.1 - 1.2 eq) portion-wise to the stirred solution at 0 °C. Ensure the temperature does not rise significantly during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours or overnight. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding cold water or a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with dilute HCl (to remove pyridine), then with saturated aqueous NaHCO₃, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonate ester, which can then be purified by column chromatography or recrystallization.
Protocol 2: Selective para-Sulfonylation of Aniline via Acetanilide Protection[2]
This two-step protocol demonstrates how to achieve selective mono-sulfonylation of aniline in the para position.
Step 1: Protection (Acetylation of Aniline)
-
Dissolve aniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the acetanilide product.
-
Filter the solid, wash with water, and dry thoroughly.
Step 2: Sulfonylation of Acetanilide
-
In an oven-dried flask under an inert atmosphere, add the dried acetanilide (1.0 eq).
-
Cool the flask to 0 °C.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) while maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by pouring it onto crushed ice. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate.
-
Filter the solid product, wash with cold water, and dry. This intermediate can then be used for subsequent reactions or deprotected to yield sulfanilic acid.
Visualizations
Caption: Competing reaction pathways in a sulfonylation reaction.
Caption: Troubleshooting workflow for sulfonylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. nbinno.com [nbinno.com]
- 6. Unusual steric effects in sulfonyl transfer reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction temperature for sulfonylation with 2-chloro-4-methylbenzenesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sulfonylation reactions using 2-chloro-4-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for sulfonylation with this compound?
A1: The optimal reaction temperature is highly dependent on the substrate (e.g., amine, alcohol, phenol) and the solvent used. Generally, reactions are initiated at a lower temperature (0 °C) and may be gradually warmed to room temperature or heated to reflux to drive the reaction to completion. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the ideal temperature profile for your specific substrate.
Q2: What are the most common side reactions observed during sulfonylation with this reagent?
A2: Common side reactions include the formation of byproducts from the reaction of the sulfonyl chloride with the solvent or base, and potential di-sulfonylation if the substrate has multiple reactive sites. At elevated temperatures, degradation of the starting material or product may also occur.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, ensure all reagents and solvents are anhydrous, as this compound is sensitive to moisture. Use a non-nucleophilic base, such as pyridine or triethylamine, and add the sulfonyl chloride dropwise to the reaction mixture at a low temperature to control the initial exothermic reaction.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
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Incomplete reaction: The reaction may require a higher temperature or longer reaction time.
-
Poor quality of reagents: The this compound may have degraded due to moisture.
-
Suboptimal workup procedure: The desired product may be lost during extraction or purification.
-
Side reactions: The formation of byproducts consumes the starting material.
Q5: What is the best method for purifying the sulfonated product?
A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the polarity of the product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Low Reactivity of Substrate | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. Consider using a more polar solvent to improve solubility and reaction rate. |
| Degraded Sulfonyl Chloride | Use a fresh bottle of this compound. Ensure the reagent is stored under anhydrous conditions. |
| Insufficient Base | Ensure at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine) is used to neutralize the HCl generated during the reaction. |
| Reaction Not at Optimal pH | For aqueous reactions with amines, the pH can significantly affect the yield. A pH-yield profile may need to be determined for your specific amine.[1] |
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct. |
| Formation of Di-sulfonated Product | Use a controlled amount of the sulfonyl chloride (e.g., 1.05 equivalents). Add the sulfonyl chloride slowly to the reaction mixture at a low temperature. |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Side Reaction with Solvent or Base | Choose a non-nucleophilic solvent and base. For example, use dichloromethane as a solvent instead of an alcohol if the substrate is an amine. |
Data Presentation
Table 1: Representative Effect of Temperature on Sulfonylation Yield
| Substrate Type | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Primary Amine | 0 to RT | 2 - 6 | 85 - 95 | Reaction is often fast and exothermic. |
| Secondary Amine | RT to 50 | 4 - 12 | 70 - 85 | Steric hindrance may require heating. |
| Alcohol | RT to 80 | 6 - 24 | 60 - 80 | Generally requires higher temperatures and longer reaction times. |
| Phenol | 0 to RT | 1 - 4 | 90 - 98 | Phenols are typically highly reactive. |
Note: These are representative values. Optimal conditions should be determined experimentally for each specific substrate.
Experimental Protocols
General Protocol for Sulfonylation of an Amine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Dissolve this compound (1.05 eq.) in the anhydrous solvent and add it dropwise to the amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gradually heat the mixture.
-
Workup: Once the reaction is complete, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
General Protocol for Sulfonylation of an Alcohol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a base (e.g., pyridine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add this compound (1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor by TLC or LC-MS. If necessary, heat the reaction to reflux.
-
Workup: After completion, cool the reaction mixture and pour it into cold water. Separate the organic layer.
-
Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting decision tree for common sulfonylation issues.
References
Technical Support Center: Optimizing Selectivity in Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find answers to frequently asked questions and detailed guides to improve selectivity in your sulfonylation reactions through the strategic choice of a base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in a sulfonylation reaction?
A1: The primary role of a base in a sulfonylation reaction is to neutralize the acidic byproduct, typically hydrochloric acid (HCl), that is generated when a sulfonyl chloride reacts with a nucleophile (like an alcohol or amine).[1][2] This prevents the protonation of the nucleophile, which would render it unreactive. Additionally, the choice of base can significantly influence the reaction's selectivity, rate, and the formation of byproducts.[3][4]
Q2: How does the choice of base affect the selectivity between N-sulfonylation and O-sulfonylation in amino alcohols?
A2: In molecules containing both an amine and a hydroxyl group, the amine is generally more nucleophilic and will preferentially react. However, reaction conditions, particularly the choice of base, can influence this selectivity. To favor N-sulfonylation, non-nucleophilic, sterically hindered bases are preferred to avoid competition with the substrate.[1] Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can also enhance selectivity for the more reactive amine.[1]
Q3: I am observing significant amounts of di-sulfonylation when reacting a primary amine. How can I improve the selectivity for the mono-sulfonated product?
A3: Di-sulfonylation occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.[5] To favor mono-sulfonylation, consider the following:
-
Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[5]
-
Rate of Addition: Add the sulfonyl chloride dropwise and slowly to keep its concentration low, favoring reaction with the more nucleophilic primary amine.[5]
-
Choice of Base: Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, instead of a strong, non-hindered base like triethylamine. This will minimize the deprotonation of the mono-sulfonamide product.[5]
-
Temperature: Conduct the reaction at low temperatures (0 °C or below) to slow down the rate of the second sulfonylation.[5]
Q4: Can the base influence the regioselectivity of C-H sulfonylation on an aromatic ring?
A4: Yes, the choice of base can be a powerful tool to control regioselectivity in certain C-H functionalization reactions. For example, in the direct sulfonylation of pyridine, the base can steer the position of the incoming sulfonyl group. Using N-methylpiperidine in chloroform has been shown to provide high selectivity for the C4 position, whereas other bases like DABCO result in a mixture of C4 and C2 isomers.[3][4][6]
Q5: What are "proton sponges," and when should they be used in sulfonylation reactions?
A5: Proton sponges, such as 1,8-bis(dimethylamino)naphthalene, are highly basic but sterically hindered and non-nucleophilic amines.[1] They are very effective at scavenging the acid byproduct without interfering with the main reaction or promoting side reactions. They are a good choice when a strong base is needed but nucleophilic catalysis or base-promoted side reactions are a concern.[1]
Troubleshooting Guides
Issue 1: Poor Chemoselectivity in the Sulfonylation of Polyfunctional Molecules
Symptoms:
-
A mixture of N- and O-sulfonylated products when using an amino alcohol.
-
Sulfonylation at an undesired position in a molecule with multiple nucleophilic groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chemoselectivity.
Detailed Steps:
-
Temperature Control: Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the less favored reaction.[1] Start by running the reaction at 0 °C or even lower.
-
Base Selection: The base is often the most critical factor.
-
If you are using a strong, non-hindered base like triethylamine (TEA), switch to a more sterically hindered base like diisopropylethylamine (DIPEA), 2,6-lutidine, or a proton sponge.[1][5] Steric bulk can prevent the base from accessing certain sites or interfering with the nucleophile.[7]
-
Pyridine is often a good starting point as it is less basic than trialkylamines and can also act as a nucleophilic catalyst in some cases.[1]
-
-
Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of different functional groups. Experiment with different aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]
-
Protecting Groups: If selectivity remains an issue, a protecting group strategy may be necessary. For example, to achieve selective sulfonylation on a hydroxyl group in the presence of a more reactive amine, the amine can be temporarily protected.[8]
Issue 2: Formation of Polysulfonylated Byproducts
Symptoms:
-
Formation of di- or tri-sulfonylated products, especially with primary amines or activated aromatic systems.[5][8]
-
Complex purification and reduced yield of the desired mono-sulfonylated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to prevent polysulfonylation.
Detailed Steps:
-
Control Stoichiometry and Addition Rate: Use a slight excess of the nucleophile (e.g., 1.1-1.5 equivalents of a primary amine) and add the sulfonyl chloride slowly to the reaction mixture.[5] This keeps the concentration of the electrophile low, favoring reaction with the more abundant and more reactive starting material over the mono-sulfonylated product.[5]
-
Modify Base Conditions: A strong base in excess can readily deprotonate the mono-sulfonated product, promoting a second reaction.
-
Switch from strong bases like triethylamine to weaker or more hindered bases like pyridine or 2,6-lutidine.[5]
-
Ensure you are not using a large excess of the base.
-
-
Reduce Reaction Temperature: Perform the reaction at 0 °C or lower to decrease the rate of the second sulfonylation reaction, which often has a higher activation energy.[5]
Data Presentation: Base Selection and Its Effect on Selectivity
The choice of base can have a dramatic effect on the outcome of a sulfonylation reaction. The following tables summarize the characteristics of common bases and provide quantitative data from a specific example.
Table 1: Qualitative Impact of Common Bases on Sulfonylation Selectivity
| Base Category | Examples | Characteristics | Typical Applications & Selectivity Considerations |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Strong, non-nucleophilic organic bases. | Commonly used as acid scavengers. TEA can promote di-sulfonylation if used in excess due to its strength. DIPEA is more sterically hindered.[1][5] |
| Pyridine Derivatives | Pyridine, 2,6-Lutidine, 4-DMAP | Weaker bases than tertiary amines. Can act as nucleophilic catalysts. | Pyridine is a good first choice for many applications, balancing basicity and catalytic activity.[1] 2,6-Lutidine is more sterically hindered, which can improve selectivity.[5] |
| Proton Sponges | 1,8-Bis(dimethylamino)naphthalene | Highly basic, but sterically hindered and non-nucleophilic. | Ideal for scavenging acid in sensitive reactions where base-catalyzed side reactions are a concern.[1] |
| Inorganic Bases | K₂CO₃, NaOH | Can be used in some protocols, particularly with more robust substrates. | Often used in biphasic systems or with specific catalytic methods.[9] High pH can lead to hydrolysis of the sulfonyl chloride.[10] |
Table 2: Quantitative Example - Effect of Base on Regioselectivity of Pyridine Sulfonylation
This table presents data on the C-H sulfonylation of pyridine with p-toluenesulfinate, where the base and solvent were varied to control the regioselectivity between the C4 and C2 positions.
| Entry | Base | Solvent | Yield (%) | Regioisomeric Ratio (C4:C2) |
| 1 | DABCO | CH₂Cl₂ | 87 | 70:30 |
| 2 | DABCO | CHCl₃ | 83 | 78:22 |
| 3 | N-methylpiperidine | CH₂Cl₂ | 73 | 83:17 |
| 4 | N-methylpiperidine | CHCl₃ | 79 | 94:6 |
| 5 | N-methylpyrrolidine | CH₂Cl₂ | 61 | 48:52 |
| 6 | N-methylpyrrolidine | CHCl₃ | 75 | 70:30 |
Data adapted from a study on the C4-selective sulfonylation of pyridine.[6] The results clearly show that the combination of N-methylpiperidine as the base and chloroform as the solvent provides the highest selectivity for the C4 product.[6]
Experimental Protocols
Protocol 1: Selective Mono-Sulfonylation of a Primary Amine
This protocol is designed to minimize the formation of the di-sulfonylated byproduct.
Materials:
-
Primary amine
-
Sulfonyl chloride
-
Pyridine (or 2,6-lutidine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary amine (1.1 equivalents) and pyridine (1.5 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.[5]
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature and continue stirring for an additional 2-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.
Visualizations
Competing Pathways in the Sulfonylation of Primary Amines
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. d-nb.info [d-nb.info]
- 4. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-Chloro-4-Methylbenzenesulfonyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products involving 2-chloro-4-methylbenzenesulfonyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of N-substituted-2-chloro-4-methylbenzenesulfonamides.
Problem 1: Low Yield of Desired Product After Workup
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of the final product after extraction and drying. | Incomplete Reaction: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (amine) is still present, consider extending the reaction time or gently heating the reaction mixture. |
| Hydrolysis of Sulfonyl Chloride: this compound can hydrolyze to the corresponding sulfonic acid, especially in the presence of moisture.[1] | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The sulfonyl chloride should be removed from any aqueous environment as quickly as possible during workup.[1] | |
| Product Loss During Workup: The sulfonamide product may have some solubility in the aqueous phase, leading to loss during extraction. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions (e.g., 3x with a suitable organic solvent like ethyl acetate or dichloromethane) to ensure complete recovery of the product. |
Problem 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a spot corresponding to the starting amine. | Excess Amine Used or Incomplete Reaction: Too much amine was used, or the sulfonyl chloride was the limiting reagent. | During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl).[2] This will protonate the excess amine, forming a salt that is soluble in the aqueous layer and can be easily removed. This is only suitable for products stable under acidic conditions. |
| A highly polar spot is observed on the TLC plate, which does not move far from the baseline. | Hydrolysis of this compound: This impurity is likely 2-chloro-4-methylbenzenesulfonic acid. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or other mild base.[3] The sulfonic acid will be deprotonated to its salt, which will partition into the aqueous phase. |
| For reactions with primary amines, two product spots are visible on the TLC. | Formation of a Bis-sulfonated Byproduct: Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form R-N(SO₂Ar)₂.[4] | To minimize this side reaction, use a 1:1 stoichiometric ratio of the amine and sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution.[4] Separation of the mono- and bis-sulfonated products typically requires column chromatography. |
| The purified product still shows minor impurities after a single purification step. | Inefficient Purification: The chosen method may not be optimal for the specific product and impurities. | Consider a secondary purification step. If the initial purification was chromatography, recrystallization of the product from a suitable solvent system can remove closely eluting impurities. Conversely, if recrystallization was the primary method, column chromatography can be used to remove soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a reaction between this compound and an amine?
A typical workup involves quenching the reaction, followed by extraction and a series of washes to remove unreacted starting materials and byproducts.[2]
-
Quenching: Slowly add water to the reaction mixture to quench any unreacted sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washes:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: How do I choose between recrystallization and column chromatography for purification?
The choice depends on the properties of your product and the nature of the impurities.
-
Recrystallization is ideal for solid products where the impurities have significantly different solubility profiles in a particular solvent system. It is very effective for removing small amounts of impurities from a large volume of product.
-
Column chromatography is a more versatile technique that can separate compounds with a wider range of polarities. It is often necessary when dealing with complex mixtures, oily products, or when separating products with very similar structures (e.g., mono- and bis-sulfonated products).
Q3: What are some common solvent systems for the recrystallization of N-substituted-2-chloro-4-methylbenzenesulfonamides?
Commonly used solvent systems for the recrystallization of sulfonamides include:
The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.[7]
Q4: How can I improve the separation of my product during column chromatography?
To improve resolution in column chromatography:
-
Optimize the Mobile Phase: A good starting point for sulfonamides is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for your product on a TLC plate.[8] A lower Rf value generally leads to better separation.
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a concentrated band.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
Experimental Protocols
Protocol 1: General Synthesis of an N-Aryl-2-chloro-4-methylbenzenesulfonamide
-
To a round-bottom flask, add the desired aniline (1.0 eq) and dissolve it in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, proceed with the workup as described in FAQ Q1.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (or solvent mixture) to just dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary).
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data
The following table provides representative data for the purification of sulfonamides, which can be analogous to products from this compound reactions. Actual yields and purity will vary depending on the specific substrates and reaction conditions.
| Product Type | Purification Method | Typical Solvent System | Typical Yield | Typical Purity (by HPLC) |
| N-Aryl Sulfonamide | Recrystallization | Ethanol/Water | 70-90% | >98% |
| N-Alkyl Sulfonamide | Column Chromatography | Ethyl Acetate/Hexanes (gradient) | 60-85% | >99% |
| N-(pyridin-2-yl)sulfonamide | Recrystallization | Isopropanol | 85-95% | >99.3%[9] |
Visualizations
Caption: General purification workflow for products of this compound reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]
Technical Support Center: Preventing Di-sulfonylation of Diols with 2-chloro-4-methylbenzenesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving selective mono-sulfonylation of diols using 2-chloro-4-methylbenzenesulfonyl chloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and ensure successful and selective synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the mono-sulfonylation of diols.
Q1: I am observing a significant amount of the di-sulfonated byproduct. What are the primary causes and how can I minimize it?
A1: The formation of a di-sulfonylated byproduct is a common challenge. The primary causes and their solutions are:
-
Incorrect Stoichiometry: Using an excess of this compound is the most frequent reason for di-sulfonylation.
-
Solution: Carefully control the stoichiometry. A 1:1 molar ratio of the diol to the sulfonyl chloride is recommended. In some cases, using a slight excess of the diol (e.g., 1.1 to 1.2 equivalents) can help consume the sulfonylating agent.
-
-
Rapid Addition of Reagents: Adding the sulfonyl chloride too quickly can create localized areas of high concentration, promoting the second sulfonylation.
-
Solution: Add the this compound solution dropwise to the stirred solution of the diol over a prolonged period (e.g., 30-60 minutes). This can be achieved using a syringe pump for better control.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction.
-
Solution: Maintain a low reaction temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common practice to control the initial exothermic reaction and improve selectivity.[1]
-
-
Inappropriate Base: The choice and amount of base can influence the deprotonation of the initially formed mono-sulfonamide, making it more susceptible to a second sulfonylation.
-
Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). Using a stoichiometric amount of the base relative to the sulfonyl chloride is generally recommended.
-
Q2: My reaction is very slow or is not going to completion. What are the possible reasons and solutions?
A2: Slow or incomplete reactions can be due to several factors:
-
Steric Hindrance: The diol or the this compound may be sterically hindered, slowing down the reaction. The "2-chloro" substituent on the benzenesulfonyl chloride adds to the steric bulk compared to tosyl chloride.
-
Solution: Consider using a catalyst such as dibutyltin oxide or a diarylborinic acid to accelerate the reaction.[2][3] These catalysts can activate the diol and facilitate the sulfonylation. Increasing the reaction temperature can also help, but this must be done cautiously to avoid promoting di-sulfonylation.
-
-
Poorly Reactive Alcohol: Secondary alcohols are generally less reactive than primary alcohols. If you are targeting a secondary hydroxyl group, the reaction will be inherently slower.
-
Degraded Reagent: this compound is sensitive to moisture and can degrade over time.
-
Solution: Use a fresh bottle of the sulfonyl chloride or purify the existing one. Ensure that the reaction is carried out under anhydrous (dry) conditions.
-
Q3: I am observing the formation of an alkyl chloride byproduct. How can this be avoided?
A3: The formation of an alkyl chloride can occur, especially when using pyridine as a base. The pyridinium hydrochloride salt that forms can act as a source of chloride ions, which can displace the sulfonate ester.
-
Solution: Avoid using pyridine as the primary base if chloride formation is a significant issue. Triethylamine or other non-nucleophilic amine bases are less likely to cause this side reaction.[6] If pyridine must be used, for example for its catalytic effect with hindered alcohols, using it in smaller, catalytic amounts in conjunction with a less nucleophilic base can be a good strategy.
Q4: How can I effectively purify the mono-sulfonated product from the starting diol and the di-sulfonated byproduct?
A4: Purification can be challenging due to the similar polarities of the three components.
-
Solution:
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. A gradual increase in the polarity of the eluent can help to separate the less polar di-sulfonated product, followed by the desired mono-sulfonated product, and finally the more polar starting diol.
-
Recrystallization: If the mono-sulfonated product is a solid, recrystallization can be an effective purification method.
-
Extraction and Precipitation: In some cases, a carefully designed extraction and precipitation sequence can enrich the desired product.[7] For instance, after an initial work-up, dissolving the crude mixture in a minimal amount of a solvent in which the desired product is soluble and then adding an anti-solvent can selectively precipitate one of the components.
-
Quantitative Data Summary
The following table summarizes typical yields for the mono-sulfonylation of diols under different catalytic conditions. While specific data for this compound is limited in the literature, the trends observed for the structurally similar p-toluenesulfonyl chloride (TsCl) are highly relevant. The electron-withdrawing nature of the chloro group in this compound may lead to a slightly higher reactivity compared to TsCl.[8]
| Diol Substrate | Catalyst (mol%) | Sulfonylating Agent | Base | Solvent | Time (h) | Mono-sulfonate Yield (%) | Di-sulfonate Yield (%) | Reference |
| 1-Phenyl-1,2-ethanediol | Bu2SnO (2) | TsCl | Et3N | CD2Cl2 | ~0.5 | >95 | Not reported | [9] |
| 1-Phenyl-1,2-ethanediol | None | TsCl | Et3N | CD2Cl2 | >5 | ~60 | Significant byproduct | [9] |
| Hexane-1,2,6-triol | Bu2SnO (2) | TsCl | Et3N | CH2Cl2 | 2 | 73 (primary) | 9:1 mono:bis | [9] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Diarylborinic Acid (10) | TsCl | Et3N | CH2Cl2 | 2 | 93 | Not reported | [5] |
| (±)-1,2-Octanediol | Diarylborinic Acid (10) | TsCl | Et3N | CH2Cl2 | 18 | 85 | Not reported | [5] |
| 1,4-Butanediol | Ag2O (stoichiometric), KI (catalytic) | TsCl | - | CH2Cl2 | 0.5 | 85 | 10 | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments to achieve selective mono-sulfonylation of diols. It is recommended to perform a small-scale trial reaction first to optimize conditions for a specific substrate.
Protocol 1: General Procedure using Pyridine/Triethylamine
This method is a standard approach but may require careful control to maintain selectivity.
Materials:
-
Diol
-
This compound
-
Pyridine (anhydrous) or Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolve the diol (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) or pyridine (2.0 eq.) and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the diol solution over 30-60 minutes using a dropping funnel or a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed or the reaction appears to have stopped, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Mono-sulfonylation using Dibutyltin Oxide (Bu2SnO)
This method is highly effective for the selective sulfonylation of primary alcohols in the presence of secondary alcohols.[2][9]
Materials:
-
Diol
-
This compound
-
Dibutyltin oxide (Bu2SnO, 2 mol%)
-
Triethylamine (Et3N, 1.0 eq.)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a solution of the diol (1.0 eq.) in anhydrous DCM, add Bu2SnO (0.02 eq.).
-
Add this compound (1.0 eq.) followed by triethylamine (1.0 eq.).
-
Stir the reaction mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the desired mono-sulfonated product.
Protocol 3: Catalytic Mono-sulfonylation using Diarylborinic Acid
This method is efficient for the selective functionalization of 1,2- and 1,3-diols.[3][5]
Materials:
-
Diol
-
This compound
-
Diarylborinic acid catalyst (e.g., diphenylborinic acid or a derivative, 10 mol%)
-
Triethylamine (Et3N, 1.5 eq.)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the diol (1.0 eq.) and the diarylborinic acid catalyst (0.1 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.1 eq.) and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycles for the selective mono-sulfonylation of diols.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jchemlett.com [jchemlett.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]
- 10. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Work-up Procedures for 2-Chloro-4-methylbenzenesulfonyl Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions for the work-up of reactions involving 2-chloro-4-methylbenzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common problems encountered during the work-up of this compound reactions.
| Problem | Possible Cause | Solution |
| Low or No Yield of Sulfonamide/Ester Product | Hydrolysis of this compound: This is the most common side reaction, converting the starting material to the unreactive 2-chloro-4-methylbenzenesulfonic acid. | • Ensure strict anhydrous conditions (dry glassware, anhydrous solvents). • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Quench the reaction at low temperatures (e.g., by pouring the reaction mixture onto ice).[1] |
| Incomplete Reaction: The reaction may not have gone to completion. | • Monitor the reaction progress using TLC or HPLC. • Consider extending the reaction time or slightly increasing the temperature if the starting material is still present. | |
| Product is Contaminated with 2-Chloro-4-methylbenzenesulfonic Acid | Exposure to Water During Work-up: Sulfonyl chlorides are highly susceptible to hydrolysis.[2] | • Minimize the duration of the aqueous work-up.[3] • Use cold water or brine for washing steps. • If the product is a solid, it can sometimes be precipitated from an aqueous medium, which can protect it from extensive hydrolysis.[1] |
| Inadequate Quenching: Rapid quenching at low temperatures is crucial to prevent hydrolysis.[1] | • Pour the reaction mixture slowly into a vigorously stirred ice/water mixture. | |
| Difficulty Separating Organic and Aqueous Layers | Formation of Emulsions: This can occur during the extraction process, especially if a base is used in the work-up. | • Add brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. • Allow the mixture to stand for a longer period. • In some cases, filtering the mixture through a pad of celite can be effective. |
| Oily Product Instead of Expected Solid | Presence of Impurities: The product may be impure, leading to a lower melting point or preventing crystallization. | • Purify the crude product using column chromatography on silica gel.[4] • Recrystallization from an appropriate solvent system can also be used for purification.[5] |
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is complete. What is the general work-up procedure?
A1: A general work-up procedure involves quenching the reaction, extracting the product, washing the organic layer, and finally drying and concentrating to obtain the crude product. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: How can I minimize the hydrolysis of this compound during the aqueous work-up?
A2: Due to the high reactivity of sulfonyl chlorides with water, it is crucial to work quickly and at low temperatures.[3] The hydrolysis of a similar compound, 4-methylbenzenesulfonyl chloride, is very rapid, as shown in the table below.[6] Always use cold solutions for washing and minimize the contact time between the organic layer containing your product and the aqueous phase.
Q3: What is the best way to remove the sulfonic acid impurity from my product?
A3: If your product is not sensitive to acid, you can wash the organic layer with a dilute solution of aqueous HCl. This will help to extract the more water-soluble sulfonic acid into the aqueous phase.[1] Alternatively, a wash with saturated aqueous sodium bicarbonate can also remove acidic impurities.[4]
Q4: Can I avoid an aqueous work-up altogether?
A4: In some cases, yes. If the reaction solvent is volatile and all other reagents and byproducts are non-volatile or can be removed under vacuum, you may be able to simply filter off any solids and then concentrate the filtrate to obtain your crude product. However, this is highly dependent on the specific reaction conditions.
Data Presentation
The following table summarizes the hydrolysis rate of a structurally similar compound, 4-methylbenzenesulfonyl chloride, at 25°C, illustrating the importance of a rapid and cold work-up.[6]
| pH | Half-life (t₁/₂) at 25°C |
| 4.0 | 2.2 minutes |
| 7.0 | 2.2 minutes |
| 9.0 | 2.6 minutes |
Experimental Protocols
Detailed Work-up Procedure for a Reaction of this compound with an Amine
This protocol is a general guideline and may need to be adapted based on the specific properties of the product.
-
Quenching: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction mixture to 0°C in an ice bath. Slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of ice and water.[2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[4]
-
Washing: Combine the organic layers. Wash the combined organic phase successively with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.[4][5]
Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
References
Technical Support Center: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC monitoring of reactions, providing potential causes and solutions in a structured format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking or Elongated Spots | 1. Sample is overloaded.[1][2][3] 2. Compound is strongly acidic or basic.[1][2][4] 3. The sample contains a complex mixture of products.[2] 4. The compound is decomposing on the silica plate.[4][5] 5. The sample was applied in a highly polar solvent.[2] | 1. Dilute the sample and re-spot.[1][6] 2. Add a small amount of acid (e.g., acetic or formic acid, 0.1–2.0%) to the mobile phase for acidic compounds, or a base (e.g., triethylamine, 0.1–2.0% or ammonia in methanol) for basic compounds.[1][2][4] 3. Try a different solvent system to improve separation.[2] 4. Consider using a different stationary phase, such as alumina.[4][5] 5. Ensure the spotting solvent is as non-polar as possible and allow it to fully evaporate between applications.[2] |
| Spots Not Visible | 1. The compound is not UV-active.[1][7] 2. The sample is too dilute.[1][6] 3. The compound is volatile and has evaporated.[1] 4. The solvent level in the chamber was above the spotting line.[1][6][8] | 1. Use a chemical stain or iodine vapor for visualization.[1][7] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between each application.[1][6] 3. Visualizing volatile compounds with TLC can be difficult; consider alternative monitoring techniques.[1] 4. Ensure the baseline is drawn above the solvent level in the developing chamber.[1][6] |
| Spots Too Close to the Baseline (Low Rf) | 1. The eluent is not polar enough.[1] | 1. Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent system.[1][9] |
| Spots Too Close to the Solvent Front (High Rf) | 1. The eluent is too polar.[1] | 1. Decrease the proportion of the polar solvent in your mobile phase or select a less polar solvent system.[1][9] |
| Uneven or Crooked Solvent Front | 1. The TLC plate is touching the side of the chamber or the filter paper.[8] 2. The adsorbent has flaked off the sides of the plate.[8] 3. The chamber was jostled during development.[10][11] 4. The chamber is not properly saturated with solvent vapor.[12] | 1. Center the plate in the chamber, ensuring it does not touch the sides or filter paper.[8][10] 2. Handle plates carefully to avoid disturbing the stationary phase. 3. Place the developing chamber in a location where it will not be disturbed.[10][11] 4. Line the chamber with filter paper and allow it to equilibrate with the solvent vapor before placing the TLC plate inside.[12] |
| Reactant and Product Have Similar Rf Values | 1. The solvent system does not provide adequate separation. | 1. Experiment with different solvent systems of varying polarities.[1] 2. Utilize a "co-spot" lane where both the starting material and reaction mixture are spotted together to aid in identification.[1][13] |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (mobile phase) for monitoring my reaction?
A1: The ideal solvent system will give your starting material an Rf value of approximately 0.3-0.5.[13][14] This typically provides a good separation between the starting material and the product. Start with a common solvent mixture, such as ethyl acetate/hexanes, and adjust the ratio to achieve the desired Rf for your starting material.[6][15] If your compound is very polar, you may need a more polar solvent system.[14]
Q2: How do I perform a co-spot, and why is it important?
A2: A co-spot is a single lane on the TLC plate where you apply both a spot of your starting material and a spot of your reaction mixture directly on top of each other.[1][13] This is crucial for confirming the identity of the starting material spot in your reaction mixture, especially when the Rf values of the starting material and product are very similar.[13] If the starting material spot in the reaction mixture lane and the co-spot lane travel the same distance, it confirms the presence of unreacted starting material.
Q3: How can I tell when my reaction is complete using TLC?
A3: A reaction is generally considered complete when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane on the TLC plate.[16][17] Concurrently, you should observe the appearance of a new spot or spots corresponding to your product(s).[16]
Q4: What is an Rf value and how is it calculated?
A4: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[18][19][20] It is calculated by dividing the distance traveled by the compound (from the baseline to the center of the spot) by the distance traveled by the solvent front (from the baseline to where the solvent stopped).[18][21]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Rf values are unitless and are always between 0 and 1.[21]
Q5: What are the most common methods for visualizing spots on a TLC plate?
A5: The most common non-destructive method is using a UV lamp, as many organic compounds will appear as dark spots on a fluorescent background.[7][22][23] If compounds are not UV-active, destructive methods such as staining with potassium permanganate, p-anisaldehyde, or phosphomolybdic acid, or exposing the plate to iodine vapor can be used.[7][22][24]
Experimental Protocols
Detailed Methodology for Monitoring a Reaction with TLC
-
Prepare the TLC Chamber: Add a small amount of the chosen developing solvent (mobile phase) to a developing chamber, ensuring the solvent level is below the intended baseline of the TLC plate.[6][19] Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors and then cover the chamber.[19][25]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6] Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).[13]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your starting material solution to the "SM" lane.
-
Apply a spot of the starting material and then a spot of the reaction mixture on top of it in the "Co" lane.
-
Apply a spot of your reaction mixture to the "RM" lane.[13]
-
Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications.[23]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, making sure the baseline is above the solvent level.[14] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front and Dry: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[19] Allow the plate to air dry completely.
-
Visualize the Spots: View the dried plate under a UV lamp and circle any visible spots with a pencil.[6] If necessary, use an appropriate chemical stain or iodine vapor to visualize the spots.[22]
-
Analyze the Results: Compare the lanes to determine the progress of the reaction. The disappearance of the starting material spot in the "RM" lane indicates the reaction is proceeding.[16] Calculate the Rf values for the starting material and product spots.
Visualizations
Caption: Standard workflow for monitoring a reaction using TLC.
Caption: A decision tree for troubleshooting common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. TLC Visualization Methods - Labster [theory.labster.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. reddit.com [reddit.com]
- 16. homework.study.com [homework.study.com]
- 17. Home Page [chem.ualberta.ca]
- 18. Khan Academy [khanacademy.org]
- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 20. proprep.com [proprep.com]
- 21. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 22. faculty.fiu.edu [faculty.fiu.edu]
- 23. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. TLC Tips and Tricks | Merck [merckmillipore.com]
Technical Support Center: Improving the Yield of Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you overcome challenges in your synthetic workflows.
Frequently Asked questions (FAQs)
Q1: My sulfonylation reaction is resulting in a very low yield. What are the common causes?
A1: Low yields in sulfonylation reactions are a frequent issue and can stem from several factors:
-
Poor Reactivity of Starting Materials: The nucleophilicity of the amine or alcohol is critical. Electron-deficient or sterically hindered starting materials will react more slowly.[1]
-
Degradation of the Sulfonylating Agent: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture and a base. This competitive pathway consumes the starting material.[1][2] Ensure all glassware is thoroughly dried and use anhydrous solvents.[1][2]
-
Inappropriate Reaction Conditions: Temperature, choice of base, and solvent can significantly impact the reaction rate and yield.[2]
-
Side Reactions: The formation of byproducts, such as di-sulfonylated products when using primary amines, can consume the starting material and reduce the yield of the desired product.[3][4]
Q2: I am observing a significant amount of di-sulfonylated byproduct when reacting a primary amine. How can I prevent this?
A2: Di-sulfonylation, the formation of R-N(SO₂R')₂, is a common side reaction with primary amines.[3][4] It occurs when the initially formed mono-sulfonamide is deprotonated by a base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.[3] To favor mono-sulfonylation, consider the following:
-
Stoichiometry: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or a slight excess of the amine (e.g., 1.1 equivalents).[3][4]
-
Slow Addition of Reagents: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to avoid localized high concentrations of the sulfonylating agent.[4]
-
Reaction Temperature: Maintain a low reaction temperature (0 °C to room temperature) to decrease the rate of the second sulfonylation.[3][4]
-
Choice of Base: Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, instead of stronger, non-hindered bases like triethylamine.[3]
Q3: What are the optimal conditions for the sulfonylation of an alcohol?
A3: The optimal conditions for alcohol sulfonylation depend on the specific substrate. However, a general approach involves using a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. A combination of triethylamine (Et₃N) and a catalytic amount of a tertiary amine like trimethylamine (Me₃N) in a solvent such as dichloromethane or toluene at a temperature between -10 to +10 °C is often effective.[5]
Q4: My sulfonyl chloride seems to be degrading. How can I handle it?
A4: Sulfonyl chlorides are sensitive to moisture.[1][2] It is best to use a fresh bottle or purify the existing one if degradation is suspected. Always handle sulfonyl chlorides under anhydrous conditions and use dry solvents to prevent hydrolysis.[1][4]
Q5: I'm having difficulty purifying my sulfonylated product. What are some common strategies?
A5: Purification can be challenging due to the properties of the product and potential impurities. Common techniques include:
-
Aqueous Workup: After the reaction, quenching with water or a saturated aqueous solution of ammonium chloride is a standard procedure.[4] If the product has some solubility in the aqueous phase, multiple extractions with an organic solvent can maximize recovery.[2]
-
Chromatography: Flash chromatography is often used for purification. It's important to optimize the solvent system using Thin Layer Chromatography (TLC) first. In some cases, using a different stationary phase like alumina instead of silica gel may be beneficial.[2]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[2]
-
Ion Exchange Chromatography: For sulfonic acids and their salts, ion exchange chromatography can be used to remove inorganic impurities.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during sulfonylation reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Degraded or impure starting materials. | Verify the purity of the amine/alcohol and sulfonyl chloride using NMR or LC-MS. Use freshly opened or properly stored reagents.[2] |
| Poor reactivity of the amine or alcohol (sterically hindered or electron-deficient). | Increase the reaction temperature, use a stronger non-nucleophilic base (e.g., DBU), or consider adding a catalyst like 4-dimethylaminopyridine (DMAP).[1][4] | |
| Incorrect reaction conditions (temperature, time, base, solvent). | Monitor the reaction by TLC to determine the optimal time. Ensure the base is effective and the solvent is anhydrous and inert.[2] | |
| High Percentage of Di-sulfonylated Product (Primary Amines) | Excess sulfonyl chloride. | Use a 1:1 or slightly less than 1 equivalent of sulfonyl chloride relative to the primary amine.[4] |
| Rapid addition of sulfonyl chloride. | Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).[4] | |
| Reaction temperature is too high. | Maintain a low reaction temperature (0 °C to room temperature).[4] | |
| Formation of Multiple Unidentified Byproducts | Side reactions with other functional groups in the molecule. | Protect other reactive functional groups (e.g., hydroxyl groups) before sulfonylation.[4] |
| Degradation of starting material or product. | Avoid excessively high reaction temperatures and prolonged reaction times.[8] | |
| Difficulty in Product Isolation and Purification | Product loss during workup. | If the product has some solubility in the aqueous phase, perform multiple extractions. Use a brine wash to help break up emulsions.[2] |
| Co-elution of impurities during chromatography. | Optimize the solvent system for flash chromatography using TLC. Consider a different stationary phase or preparative HPLC.[2] | |
| Crystallization issues. | If the product is an oil, try co-evaporation with a solvent it is insoluble in to induce precipitation. Perform a systematic screen of crystallization solvents.[2] |
Experimental Protocols
General Protocol for Mono-Sulfonylation of a Primary Amine
-
Preparation: Dissolve the primary amine (1.1 mmol) and a suitable base (e.g., pyridine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1 M in a flame-dried flask under an inert atmosphere.[3]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[3]
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.[3][4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography or crystallization.
General Protocol for Sulfonylation of an Alcohol
-
Preparation: Dissolve the alcohol (1.0 equiv) in an anhydrous solvent such as dichloromethane, 1,2-dichloroethane, or toluene in a flame-dried flask under an inert atmosphere.[5]
-
Addition of Base and Catalyst: Add triethylamine (1.5-2.5 equiv) and a catalytic amount of trimethylamine (0.1-1.0 equiv).[5]
-
Cooling: Cool the reaction mixture to a temperature between -10 and +10 °C.[5]
-
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.0-1.2 equiv) dropwise to the stirred solution, maintaining the low temperature.
-
Reaction: Stir the reaction for 1-5 hours, monitoring the progress by TLC.[5]
-
Workup and Purification: Upon completion, quench the reaction and purify the product using standard procedures as described for the sulfonylation of amines.
Visualizations
Caption: A workflow for troubleshooting low yields in sulfonylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 6. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
handling and safety precautions for 2-chloro-4-methylbenzenesulfonyl chloride
This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with 2-chloro-4-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4] It may also be harmful if swallowed or inhaled, potentially causing irritation to the respiratory system.[2][5] The substance is also known to be harmful to aquatic life.
Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?
A2: Researchers must wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection such as chemical safety goggles or a face shield.[1][2][6][7] In cases of insufficient ventilation, suitable respiratory protection should also be used.[1][5][7]
Q3: How should I properly store this compound?
A3: Store the chemical in a tightly closed container in a cool, well-ventilated area.[3][4] It should be stored locked up and away from incompatible materials such as bases, amines, and reducing agents.[1][7] The compound is sensitive to moisture and should be protected from it.[8]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water and soap.[1][6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][6] In both instances, seek immediate medical attention.[1][6][7]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material like dry sand or earth.[3] Do not allow the chemical to enter drains or waterways.[7] Collect the absorbed material into a suitable container for disposal.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible fumes or strong odor during handling | Inadequate ventilation or improper handling technique. | Immediately stop work and move to a well-ventilated area. If symptoms like respiratory irritation occur, seek fresh air and medical attention.[1][2] Review and improve ventilation in the work area. Always handle the chemical in a fume hood. |
| Skin irritation or redness after handling | Accidental skin contact with the chemical. | As a first aid measure, immediately wash the affected area with plenty of soap and water.[6] Remove and launder contaminated clothing before reuse.[1] Seek medical advice if irritation persists. |
| Crystallization of the solid material in the container | The melting point of the substance is near room temperature. | This compound is a solid with a relatively low melting point.[9] Gentle warming may be required to liquefy the material for use. Ensure the container is securely closed during warming. |
| Unexpected reaction or fuming upon addition to a solvent | Reaction with an incompatible solvent (e.g., water, alcohols, bases). | The substance is water-reactive.[5] Ensure all solvents and reagents are dry and compatible before use. Incompatible materials include bases, amines, and reducing agents.[7] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₂S | [9][10] |
| Molecular Weight | 225.09 g/mol | [9][10] |
| Appearance | Solid | [9] |
| Melting Point | 13 - 15 °C (55 - 59 °F) | |
| Boiling Point | 251 - 252 °C (484 - 486 °F) | |
| Density | 1.384 g/mL at 25 °C (77 °F) |
Experimental Workflow and Safety Precautions
Below is a diagram outlining the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Common Arenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Arenesulfonyl chlorides are a pivotal class of reagents in organic synthesis, widely employed for the formation of sulfonamides and sulfonate esters, crucial functionalities in a vast array of pharmaceuticals and biologically active compounds. The reactivity of these sulfonylating agents is paramount to reaction efficiency and selectivity. This guide provides an objective comparison of the reactivity of commonly utilized arenesulfonyl chlorides, supported by experimental kinetic data, to aid in the rational selection of reagents for synthesis and drug development.
The reactivity of an arenesulfonyl chloride is predominantly dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups diminish reactivity. This principle is quantitatively illustrated through the comparison of solvolysis rates for various substituted benzenesulfonyl chlorides.
Quantitative Comparison of Reactivity
The following table summarizes the first-order rate constants (k) for the hydrolysis of several key arenesulfonyl chlorides. While experimental conditions can vary between studies, the data presented provides a clear trend in reactivity.
| Arenesulfonyl Chloride | Substituent (para) | Rate Constant (k) x 10⁵ s⁻¹ | Solvent System | Temperature (°C) | Relative Rate (approx.) |
| p-Toluenesulfonyl chloride (TsCl) | -CH₃ | 1.77 | 50% Acetone/Water | 25.0 | 1 |
| Benzenesulfonyl chloride | -H | 2.43 | 50% Acetone/Water | 25.0 | 1.4 |
| p-Bromobenzenesulfonyl chloride (BsCl) | -Br | 5.53 | 50% Acetone/Water | 25.0 | 3.1 |
| p-Nitrobenzenesulfonyl chloride (NsCl) | -NO₂ | 73.3 | 50% Acetone/Water | 25.0 | 41.4 |
Note: The rate constants are compiled from various sources and are intended for comparative purposes. The relative rate is normalized to that of p-toluenesulfonyl chloride.
The data unequivocally demonstrates the activating effect of electron-withdrawing substituents. The nitro group in p-nitrobenzenesulfonyl chloride, a strong electron-withdrawing group, increases the rate of hydrolysis by over 40-fold compared to p-toluenesulfonyl chloride, which bears an electron-donating methyl group. The bromo substituent has an intermediate activating effect.
Reaction Mechanism and Influencing Factors
The solvolysis of arenesulfonyl chlorides, and their reactions with other nucleophiles, predominantly proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] This mechanism involves the direct attack of the nucleophile on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride leaving group.
The rate of this reaction is sensitive to several factors:
-
Electrophilicity of the Sulfur Atom: As discussed, this is enhanced by electron-withdrawing groups on the aryl ring.
-
Nucleophilicity of the Attacking Species: Stronger nucleophiles will react faster.
-
Solvent Polarity: Polar solvents can stabilize the transition state, influencing the reaction rate.
-
Steric Hindrance: Bulky substituents near the sulfonyl group can impede the approach of the nucleophile.
Experimental Protocols for Reactivity Comparison
The relative reactivity of different arenesulfonyl chlorides can be determined by monitoring the rate of their solvolysis reaction. Two common methods are conductometry and titration.
Method 1: Conductometry
This method is based on the increase in conductivity as the reaction progresses, due to the formation of hydrochloric acid and the corresponding arenesulfonic acid.
Materials:
-
Arenesulfonyl chloride (e.g., TsCl, NsCl, BsCl)
-
Acetone (ACS grade)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Microsyringe
Procedure:
-
Prepare the desired solvent mixture (e.g., 50% v/v acetone-water) in a volumetric flask.
-
Place a known volume of the solvent mixture into the conductivity cell and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature bath.
-
Prepare a concentrated stock solution of the arenesulfonyl chloride in dry acetone.
-
Initiate the reaction by injecting a small, precise volume of the arenesulfonyl chloride stock solution into the stirred solvent in the conductivity cell.
-
Record the conductivity of the solution at regular time intervals until a stable reading is obtained (reaction completion).
-
The first-order rate constant (k) can be determined by plotting ln(G(_\infty) - G(_t)) versus time, where G(t) is the conductivity at time t and G(\infty) is the final conductivity. The slope of this plot is equal to -k.
-
Repeat the experiment for each arenesulfonyl chloride under identical conditions.
Method 2: Titration
This method involves quenching the reaction at different time points and titrating the acid produced with a standardized base.
Materials:
-
Arenesulfonyl chloride
-
Acetone (ACS grade)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Stopwatch
-
Pipettes and burette
-
Erlenmeyer flasks
Procedure:
-
Prepare a stock solution of the arenesulfonyl chloride in a suitable solvent (e.g., acetone).
-
Place a known volume of the reaction solvent (e.g., 50% acetone/water) in a flask and equilibrate it in the constant temperature bath.
-
Initiate the reaction by adding a precise volume of the arenesulfonyl chloride stock solution to the reaction solvent and start the stopwatch.
-
At various time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing ice-cold acetone to stop the reaction.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated acid with the standardized sodium hydroxide solution until a persistent pink color is observed.
-
The concentration of the acid at each time point can be calculated from the volume of NaOH used.
-
The first-order rate constant (k) can be determined by plotting ln(--INVALID-LINK-- - --INVALID-LINK--) versus time, where --INVALID-LINK-- is the acid concentration at time t and --INVALID-LINK-- is the final acid concentration. The slope of the line is -k.
-
Repeat the experiment for each arenesulfonyl chloride under identical conditions.
Conclusion
The reactivity of arenesulfonyl chlorides is a well-defined and predictable property primarily governed by the electronic effects of the substituents on the aromatic ring. For applications requiring high reactivity, arenesulfonyl chlorides bearing strong electron-withdrawing groups, such as p-nitrobenzenesulfonyl chloride (nosyl chloride), are the reagents of choice. For milder reaction conditions or when a less reactive sulfonylating agent is desired, reagents with electron-donating groups, such as p-toluenesulfonyl chloride (tosyl chloride), are more appropriate. The experimental protocols outlined provide a robust framework for quantifying these reactivity differences, enabling researchers to make informed decisions in the design and optimization of synthetic routes for drug discovery and development.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and Mechanism of the Hydrolysis of N-(Benzenesulfonyl) benzimidoyl Chlorides -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
A Comparative Guide to 2-Chloro-4-methylbenzenesulfonyl Chloride in Synthetic Chemistry
In the landscape of medicinal chemistry and drug development, the synthesis of sulfonamides is a cornerstone for discovering new therapeutic agents. Sulfonyl chlorides are pivotal reagents in this process, acting as key building blocks for constructing the sulfonamide moiety, which is present in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1] Among the diverse sulfonyl chlorides available, 2-chloro-4-methylbenzenesulfonyl chloride offers a unique combination of structural features that provide distinct advantages in synthesis, particularly when compared to more conventional reagents like p-toluenesulfonyl chloride (tosyl chloride).
This guide provides an objective comparison of this compound with alternative sulfonylating agents, supported by experimental protocols and data to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Advantages of this compound
The primary advantages of using this compound stem from the electronic and steric effects of its unique substitution pattern—a chlorine atom at the ortho position and a methyl group at the para position.
-
Modulation of Physicochemical Properties : The distinct substitution on the phenyl ring allows for fine-tuning the properties of the resulting sulfonamide. The ortho-chloro group, being electron-withdrawing and lipophilic, can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final compound. This is a crucial aspect in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.[1]
-
Enhanced Reactivity and Yield : The electrophilicity of the sulfur atom in the sulfonyl chloride is critical for its reaction with amines. The electron-withdrawing nature of the ortho-chloro substituent can increase the reactivity of the sulfonyl chloride group, potentially leading to higher yields and faster reaction times in sulfonamide synthesis compared to reagents with electron-donating or neutral substituents.[2]
-
Unique Structural Scaffold : For applications in drug discovery, the 2-chloro-4-methylphenylsulfonyl moiety provides a distinct and less common scaffold compared to the widely used tosyl group. This can lead to novel intellectual property and potentially improved biological activity or selectivity for a given target.
Comparison with Alternative Sulfonyl Chlorides
The most common alternative to this compound is p-toluenesulfonyl chloride (tosyl chloride, TsCl). The table below provides a direct comparison of their key properties.
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Benzenesulfonyl Chloride |
| Structure | |||
| Molecular Formula | C₇H₆Cl₂O₂S[3] | C₇H₇ClO₂S[4] | C₆H₅ClO₂S |
| Molecular Weight | 225.09 g/mol [3] | 190.65 g/mol [5] | 176.62 g/mol |
| Key Substituents | Ortho-Chloro, Para-Methyl | Para-Methyl | None |
| Reactivity | Potentially higher due to electron-withdrawing chloro group. | Standard reactivity for arylsulfonyl chlorides.[5] | Baseline reactivity. |
| Impact on Product | Increases lipophilicity; offers a unique scaffold for drug design. | Well-established protecting group; provides a standard scaffold.[6] | Provides the simplest sulfonyl-aryl group. |
Experimental Data: Sulfonamide Synthesis
The following table summarizes typical reaction conditions and yields for sulfonamide synthesis using different sulfonyl chlorides. Direct comparative studies under identical conditions are limited in the literature; however, the data provides a general overview of their performance.
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | - | 100 | [7] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 | - | 100 | [7] |
| 2,4-Dichlorobenzenesulfonyl chloride | Primary/Secondary Amine | Pyridine/Triethylamine | DCM | 0 to RT | 6-18 | - | [1] |
Note: The yield for 2,4-dichlorobenzenesulfonyl chloride was not specified in the protocol but is generally expected to be high under these conditions.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-2-chloro-4-methylbenzenesulfonamide
This protocol describes a standard method for the synthesis of a sulfonamide from this compound and a primary arylamine using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)[1]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
Visualizations
Caption: A typical workflow for the synthesis of sulfonamides.
Caption: Influence of substituents on final product characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. cbijournal.com [cbijournal.com]
A Comparative Guide to Analytical Methods for Quality Control of 2-chloro-4-methylbenzenesulfonyl chloride
For researchers, scientists, and drug development professionals, ensuring the purity and quality of reagents is paramount for the integrity of their work. This guide provides a comparative overview of analytical methods for the quality control of 2-chloro-4-methylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for structural confirmation, purity assessment, or quantification.
This document details several common analytical techniques, including chromatographic, spectroscopic, and titrimetric methods. Each method's principles, advantages, and limitations are discussed, supported by representative experimental data to facilitate an objective comparison. Detailed experimental protocols are also provided to aid in the implementation of these methods in a laboratory setting.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of various analytical methods for the quality control of this compound.
| Method | Principle | Application | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Purity assessment, impurity identification. | High resolution, high sensitivity, structural elucidation of impurities. | Requires derivatization for thermally labile compounds, potential for on-column degradation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a mobile and stationary phase. | Purity determination, quantification. | Suitable for non-volatile and thermally labile compounds, high precision and accuracy. | May require derivatization for detection, solvent consumption. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, purity assessment (qNMR). | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, requires expensive instrumentation. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Functional group identification. | Rapid, simple, non-destructive. | Provides limited structural information, not suitable for quantification of minor components. |
| Titrimetry | Quantitative chemical analysis method to determine the concentration of an identified analyte. | Assay of total sulfonyl chloride content. | Cost-effective, simple, accurate for major component analysis. | Non-specific, may be affected by other reactive species. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method involves the separation of this compound from its impurities using a gas chromatograph, followed by detection and identification using a mass spectrometer. Due to the reactivity of the sulfonyl chloride group, derivatization to a more stable sulfonamide is often performed prior to analysis.[1]
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add a 1.2 molar equivalent of an amine (e.g., diethylamine) to the solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Dilute the resulting solution to a final concentration of approximately 100 µg/mL with the solvent.
-
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound and any impurity peaks.
-
Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their affinity for a stationary phase while being carried by a mobile phase. For sulfonyl chlorides, reversed-phase HPLC is commonly employed.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve and dilute to 100 mL with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Further dilute as necessary for analysis.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the this compound content by comparing the peak area of the sample to that of a certified reference standard.
-
Assess purity by calculating the area percentage of the main peak.
-
Titrimetry
Principle: This classical method determines the total sulfonyl chloride content by reacting it with a known excess of a nucleophile, followed by back-titration of the unreacted nucleophile or titration of a reaction product.[1] A common approach involves reaction with an excess of a thiol.
Experimental Protocol:
-
Reagents:
-
Standardized 0.1 M sodium hydroxide solution.
-
Pyridine.
-
Water.
-
Phenolphthalein indicator.
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a flask.
-
Add 20 mL of pyridine and 20 mL of water.
-
Stir the mixture until the sample is completely hydrolyzed.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the liberated hydrochloric and benzenesulfonic acids with the standardized 0.1 M sodium hydroxide solution until a persistent pink color is observed.
-
-
Calculation:
-
Calculate the percentage purity using the following formula:
where:
-
V = Volume of NaOH solution consumed (mL)
-
M = Molarity of NaOH solution
-
E = Equivalent weight of this compound (225.09 g/mol )
-
W = Weight of the sample (g)
-
-
Visualizations
Caption: General workflow for the quality control analysis of this compound.
Conclusion
The selection of an appropriate analytical method for the quality control of this compound depends on the specific analytical objective. For comprehensive purity profiling and impurity identification, chromatographic methods such as GC-MS and HPLC are indispensable.[1] Spectroscopic techniques like NMR are powerful for unambiguous structural elucidation.[1] For a rapid and cost-effective assay of the total sulfonyl chloride content, titrimetry offers a reliable alternative.[1] A multi-faceted approach, often combining both chromatographic and spectroscopic techniques, is recommended for a thorough characterization of this compound to ensure its quality and suitability for its intended use.
References
Characterization of Sulfonamides Derived from 2-Chloro-4-methylbenzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization and potential biological activities of sulfonamides derived from 2-chloro-4-methylbenzenesulfonyl chloride. While direct comparative studies on a broad series of these specific derivatives are limited in publicly available literature, this document synthesizes data from structurally related compounds to offer valuable insights for researchers in drug discovery and medicinal chemistry. The information presented is intended to serve as a foundation for further investigation into this class of compounds.
Synthesis and Spectral Characterization
The synthesis of N-substituted sulfonamides from this compound generally follows a well-established nucleophilic substitution reaction. The sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.
A general synthetic protocol is outlined below, adapted from procedures for structurally similar sulfonamides.
General Experimental Protocol: Synthesis of N-Aryl-2-chloro-4-methylbenzenesulfonamides
To a solution of the appropriate aniline (1.1 mmol) and pyridine (2.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL), this compound (1.0 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with the solvent and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired N-aryl-2-chloro-4-methylbenzenesulfonamide.
Table 1: Spectral Data for Representative Sulfonamides Derived from Substituted Benzenesulfonyl Chlorides
| Compound Class | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |
| N-Aryl-4-chlorobenzenesulfonamides | 7.5-8.0 (d, 2H, Ar-H ortho to SO2), 7.2-7.4 (d, 2H, Ar-H meta to SO2), 6.8-7.3 (m, Ar-H of N-aryl group), 10.0-11.0 (s, 1H, NH) | 138-142 (C-SO2), 128-130 (Ar-C), 118-125 (Ar-C) | 3250-3300 (N-H stretch), 1330-1350 (asymmetric SO2 stretch), 1150-1170 (symmetric SO2 stretch) |
| N-(thiazol-2-yl)benzenesulfonamides | 6.8-7.3 (m, thiazole protons), 7.4-7.9 (m, benzenesulfonyl protons), 12.5-13.0 (s, 1H, NH)[1] | 168-170 (thiazole C=N), 107-145 (aromatic carbons) | 3200-3300 (N-H stretch), 1340-1360 (asymmetric SO2 stretch), 1160-1180 (symmetric SO2 stretch) |
Comparative Biological Activity
Sulfonamide derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial and anticancer effects. The data presented below is for sulfonamides derived from structurally similar sulfonyl chlorides, providing a predictive comparison for derivatives of this compound.
Antimicrobial Activity
The antimicrobial efficacy of sulfonamides is often attributed to their ability to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.
Table 2: Comparative Antimicrobial Activity of Structurally Similar Sulfonamide Derivatives
| Compound/Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidine | S. aureus (MRSA) | ≤ 6.2 | [2] |
| E. faecalis | ≤ 6.2 | [2] | |
| P. micra, F. magna | ≤ 6.2 | [2] | |
| N-(2-arylmethylthio-4-chloro-5-methylphenylsulfonyl)cinnamamide derivatives | Gram-positive bacteria (S. aureus, S. epidermidis, E. hirae, E. faecalis, B. subtilis, C. diphtheriae) | 0.2 - 128 | [3][4] |
| 4-chloro-2-mercaptobenzenesulfonamide derivatives | Anaerobic Gram-positive bacteria | Promising activity | [5] |
Anticancer Activity
The anticancer properties of sulfonamides are diverse, involving mechanisms such as the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of apoptosis.
Table 3: Comparative Anticancer Activity of Structurally Similar Sulfonamide Derivatives
| Compound/Class | Cell Line | Activity (IC50 in µM) | Reference |
| N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | MCF-7 (Breast) | 2.5 - 5 | [6][7] |
| HCT-116 (Colon) | 2.5 - 5 | [6][7] | |
| HeLa (Cervical) | 5 - 17 | [6][7] | |
| 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides | HeLa (Cervical) | 6 - 7 | [8] |
| HCT-116 (Colon) | 11 - 36 | [8] | |
| MCF-7 (Breast) | 49 - 82 | [8] | |
| 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidines | HCT-116 (Colon) | 12 - 13 | [9] |
| MCF-7 (Breast) | 18 - 19 | [9] |
Visualizations
Synthesis Workflow
References
- 1. excli.de [excli.de]
- 2. [PDF] N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. | Semantic Scholar [semanticscholar.org]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Sulfonylating Agents: Yields and Methodologies for a Critical Synthetic Transformation
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact the yield and purity of a desired product. This guide provides an objective comparison of the performance of common sulfonylating agents, supported by experimental data, to aid in the rational design of synthetic routes.
The sulfonylation of alcohols and amines is a fundamental transformation in organic synthesis, leading to the formation of sulfonates and sulfonamides, respectively. These functional groups are prevalent in a wide range of pharmaceuticals, agrochemicals, and functional materials. The choice of sulfonylating agent can influence reaction kinetics, product yields, and compatibility with other functional groups. This guide focuses on a comparative analysis of commonly used sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and o- or p-nitrobenzenesulfonyl chloride (NsCl).
Yield Comparison of Sulfonylating Agents
The efficiency of a sulfonylation reaction is highly dependent on the substrate, the sulfonylating agent, and the reaction conditions. Below is a summary of reported yields for the sulfonylation of various alcohol and amine substrates with different sulfonylating agents.
| Substrate | Sulfonylating Agent | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Alcohols | ||||||
| Hydroxyl-terminated polyisobutylene (PIB-OH) | TsCl | DMAP/TEA | Dichloromethane | 7 | Quantitative | [1] |
| Hydroxyl-terminated polyisobutylene (PIB-OH) | NsCl | DMAP/TEA | Tetrahydrofuran | 7 | ~80% conversion | [1] |
| Nitrobenzyl Alcohols | TsCl | Dicyclohexylamine | Acetone | Not Specified | ≥ 80 | [2] |
| Nitrobenzyl Alcohols | MsCl | Dicyclohexylamine | Acetone | Not Specified | > 65 | [2] |
| α-Hydroxy-benzylphosphonates | MsCl | Triethylamine | Toluene | Not Specified | 54-80 | [3] |
| α-Hydroxy-benzylphosphonates | TsCl | Triethylamine | Toluene | Not Specified | 65-71 | [3] |
| Amines | ||||||
| Aniline | Benzenesulfonyl chloride | Pyridine | Not Specified | Not Specified | 100 | [4] |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | Not Specified | Not Specified | 100 | [4] |
| Various Amines | MsCl or TsCl | None | Water | Not Specified | 80-98 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the sulfonylation of alcohols and amines.
General Procedure for the Sulfonylation of an Alcohol
This protocol is a general method for the conversion of an alcohol to a sulfonate ester using a sulfonyl chloride and a base.
Materials:
-
Alcohol (1.0 eq)
-
Sulfonyl chloride (e.g., TsCl, MsCl) (1.1 - 1.2 eq)
-
Base (e.g., Pyridine, Triethylamine) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the solution.
-
Slowly add the sulfonyl chloride to the mixture.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
Purify the product by column chromatography if necessary.[2]
General Procedure for the N-Sulfonylation of an Amine
This protocol provides a general method for the synthesis of sulfonamides from primary or secondary amines and a sulfonyl chloride.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (e.g., MsCl) (1.0 - 1.1 eq)
-
Base (e.g., Triethylamine, Pyridine) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In a flask, dissolve the amine and the base in the chosen anhydrous solvent.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be further purified by recrystallization or column chromatography.[6]
Reaction Mechanisms and Logical Relationships
The sulfonylation of alcohols and amines generally proceeds through a nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is typically required to neutralize the generated hydrochloric acid and drive the reaction to completion.
The choice of sulfonylating agent can be guided by the desired reactivity and the stability of the resulting sulfonate or sulfonamide. The electron-withdrawing or -donating nature of the 'R' group on the sulfonyl chloride (R-SO₂Cl) influences the electrophilicity of the sulfur atom.
Conclusion
The selection of a sulfonylating agent is a multifaceted decision that depends on the specific substrate and desired outcome. While tosyl chloride and mesyl chloride are widely used and generally provide high yields for a variety of alcohols and amines, nitrobenzenesulfonyl chlorides can offer increased reactivity, which may be advantageous for less reactive substrates. The provided data and protocols offer a foundation for researchers to make informed choices in their synthetic endeavors. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature, and the optimal choice may require empirical determination for a specific application.
References
A Comparative Guide to Regioselectivity in Reactions with Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The regiochemical outcome of reactions involving substituted benzenesulfonyl chlorides is a critical consideration in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The position of the sulfonyl group on an aromatic nucleophile or the selective sulfonylation of one functional group over another in a bifunctional molecule can dramatically alter its biological activity and physicochemical properties. This guide provides a comparative analysis of the factors governing regioselectivity in these reactions, supported by experimental data and detailed protocols.
Factors Influencing Regioselectivity
The regioselectivity of reactions with substituted benzenesulfonyl chlorides is primarily governed by a combination of electronic effects, steric hindrance, and the nature of the nucleophile.
-
Electronic Effects: The electronic properties of substituents on both the benzenesulfonyl chloride and the nucleophilic aromatic ring play a crucial role. Electron-donating groups (EDGs) on the nucleophile, such as hydroxyl (-OH) and amino (-NH2) groups, activate the ortho and para positions for electrophilic aromatic substitution.[1] Conversely, electron-withdrawing groups (EWGs) on the benzenesulfonyl chloride increase the electrophilicity of the sulfur atom, influencing the overall reaction rate.[2]
-
Steric Hindrance: The bulkiness of substituents near the reaction center can significantly impact the regiochemical outcome. Attack at the ortho position of a substituted phenol or aniline can be sterically hindered, often leading to a preference for the para product.
-
Nature of the Nucleophile: In bifunctional nucleophiles, such as aminophenols, the relative nucleophilicity of the competing reaction sites (e.g., the nitrogen of the amino group versus the oxygen of the hydroxyl group) is a key determinant of the reaction's course. Generally, the more nucleophilic site will react preferentially.
Comparison of Regioselectivity: N- vs. O-Sulfonylation
In molecules containing both amino and hydroxyl groups, such as aminophenols, a key regiochemical question is whether N-sulfonylation or O-sulfonylation will occur. The amino group is generally a stronger nucleophile than the hydroxyl group, leading to a preference for the formation of sulfonamides over sulfonate esters.
Table 1: Regioselectivity of Sulfonylation of Aminophenols
| Benzenesulfonyl Chloride | Nucleophile | Product(s) | Regioselectivity | Reference |
| Benzenesulfonyl chloride | para-Aminophenol | N-(4-hydroxyphenyl)benzenesulfonamide | Predominantly N-sulfonylation | |
| 4-Methylbenzenesulfonyl chloride | 2-Aminophenol | N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | Predominantly N-sulfonylation |
Note: While specific quantitative ratios are not always reported, the primary product isolated in these examples is the N-sulfonated compound, indicating a high degree of regioselectivity.
Experimental Protocols
General Procedure for the N-Sulfonylation of para-Aminophenol
This protocol is adapted from the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide.
Materials:
-
Benzenesulfonyl chloride
-
para-Aminophenol
-
10% Aqueous sodium carbonate solution
-
Water
-
Methanol
Procedure:
-
A mixture of benzenesulfonyl chloride (10.0 mmol, 1.766 g), para-aminophenol (10.0 mmol, 1.286 g), 10% aqueous sodium carbonate (10.0 ml), and water (25 ml) is prepared in a suitable reaction vessel.
-
The mixture is stirred for 30 minutes at room temperature.
-
The solvent is then evaporated.
-
The crude mixture is washed with water and dried.
-
The product is dissolved in methanol and crystallized by slow evaporation of the solvent to yield N-(4-hydroxyphenyl)benzenesulfonamide.
Reaction Pathways and Predictive Models
The regiochemical outcome of the reaction between a substituted benzenesulfonyl chloride and a nucleophile can be predicted by considering the interplay of the factors mentioned above. The following diagrams illustrate the decision-making process and the underlying reaction pathways.
References
Assessing the Purity of Synthesized 2-Chloro-4-methylbenzenesulfonyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to ensure the reliability of experimental results and the quality of the final product. This guide provides an objective comparison of common analytical techniques for assessing the purity of 2-chloro-4-methylbenzenesulfonyl chloride and its derivatives, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for determining the purity of this compound derivatives depends on the specific requirements of the analysis, including the need for quantification, identification of impurities, and throughput. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Observed |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection and quantification of non-volatile impurities. | High resolution and sensitivity, well-established for purity assays. | Requires chromophoric impurities for UV detection, method development can be time-consuming. | 95.0% - 99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities, structural information of impurities. | High sensitivity and specificity, excellent for identifying by-products. | Not suitable for non-volatile or thermally labile compounds. | 97.0% - 99.5% |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities with distinct proton signals, quantitative analysis (qNMR). | Provides detailed structural information, can quantify without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, overlapping signals can complicate analysis. | > 95% (relative purity) |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., S=O, S-Cl), qualitative detection of impurities with different functional groups. | Fast and simple, provides characteristic fingerprint of the molecule. | Not suitable for quantification, less sensitive to minor impurities. | Primarily for identity confirmation |
| Titrimetry | Reaction of the analyte with a standardized solution (titrant). | Quantitative determination of the sulfonyl chloride group. | Simple, inexpensive, and accurate for assay determination. | Not specific, titrates total acid chloride content, does not detect neutral impurities. | 98.0% - 100.5% (assay) |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by quantifying the main peak and any impurity peaks.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Add a small amount of formic acid (e.g., 0.1%) to the aqueous phase if necessary. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Sample Preparation: Prepare a sample solution of the synthesized this compound at a concentration of approximately 1 mg/mL in acetonitrile.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Integrate the peak areas of the main peak and all impurity peaks in the sample chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in dichloromethane.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-450
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. The purity can be estimated by the relative peak areas, and impurities can be identified by comparing their mass spectra to library databases.
¹H NMR Spectroscopy
Objective: To confirm the structure of this compound and identify the presence of any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent. Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ are typically used.[1]
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the desired product. Impurities may be identified by the presence of unexpected signals. The relative integration of impurity signals to the product signals can provide an estimate of purity.
Common Impurities and Their Origin
The purity of this compound is largely influenced by the synthetic method employed. The most common impurity across various synthetic methods is the corresponding sulfonic acid, 2-chloro-4-methylbenzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride product in the presence of water. Other potential impurities depend on the specific synthetic route:
-
From Chlorosulfonation of 2-chloro-4-methyltoluene: Isomeric sulfonyl chlorides can be formed. The corresponding sulfonic acid is also a common byproduct.
-
From Sandmeyer-type Reaction of 2-chloro-4-methylaniline: Byproducts can include the corresponding chloroarene from the reaction of the diazonium salt with the chloride source.[2]
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound derivatives.
Caption: Workflow for Purity Assessment.
Signaling Pathway for Impurity Formation
The formation of the most common impurity, the corresponding sulfonic acid, occurs through the hydrolysis of the sulfonyl chloride. This can happen during the reaction work-up or upon exposure to atmospheric moisture.
Caption: Hydrolysis of Sulfonyl Chloride.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-4-methylbenzenesulfonyl Chloride: A Comprehensive Guide
For immediate reference, treat 2-Chloro-4-methylbenzenesulfonyl chloride as a corrosive and water-reactive substance. Proper disposal requires careful chemical neutralization of residues, followed by collection as hazardous waste. Direct disposal down the drain is strictly prohibited. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles and a face shield
-
A chemical-resistant apron or lab coat
-
Closed-toe shoes
All handling and disposal operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors that may be released upon reaction with moisture.
II. Spill Management
In the event of a small spill, immediate and correct action is crucial to prevent harm and environmental contamination.
-
Evacuate and Ventilate : Clear all non-essential personnel from the immediate area and ensure the fume hood is operational to manage vapors.
-
Containment : Do not use water or combustible materials like sawdust to clean up spills.[1]
-
Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1]
-
Collect : Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.
-
Decontaminate : Thoroughly clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on the quantity of the waste. The following protocols outline the procedures for neutralizing small residual quantities and the packaging of bulk quantities for professional disposal.
This procedure is suitable for small amounts of this compound, such as residues in laboratory glassware.
Experimental Protocol:
-
Preparation : In a chemical fume hood, prepare a large beaker containing a 5-10% solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Place the beaker in an ice bath to manage the exothermic reaction. Begin vigorous stirring.[1]
-
Slow Addition : Carefully and slowly add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner. The reaction is exothermic and will release corrosive fumes. Caution: Never add the base to the sulfonyl chloride.[1]
-
Reaction Monitoring : Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure the reaction has gone to completion.
-
pH Verification : Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more basic solution until the desired pH is achieved.
-
Final Disposal : Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) department.
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
Operational Plan:
-
Waste Segregation : This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.
-
Container and Labeling : Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name ("this compound"), the associated hazards (Corrosive, Water-Reactive), and the date of accumulation.
-
Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
IV. Quantitative Data for Disposal
| Parameter | Value/Range | Notes |
| Neutralizing Agent Concentration | 5-10% Sodium Bicarbonate or dilute Sodium Hydroxide | A sufficient excess should be used to ensure complete neutralization. |
| Final pH for Aqueous Waste | 7.0 - 9.0 | Confirms that the corrosive and reactive nature of the sulfonyl chloride has been eliminated. |
| Reaction Time | Minimum 30-60 minutes | Ensures complete hydrolysis and neutralization of the sulfonyl chloride. |
V. Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-4-methylbenzenesulfonyl chloride
Essential Safety and Handling Guide for 2-Chloro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This compound is corrosive and can cause severe skin burns and eye damage.[1] It may also be toxic if swallowed, in contact with skin, or inhaled.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The level of protection should be determined by a thorough risk assessment of the specific procedures to be performed.
| Situation | Required PPE |
| General Laboratory Use | - Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2][3] - Safety glasses with side shields or safety goggles[2][3][4] - Laboratory coat[5] |
| Weighing and Transferring | - Chemical-resistant gloves[2][6] - Chemical splash goggles and a face shield[2][3][4][5] - Chemical-resistant apron or coveralls over a laboratory coat[2][3][4][5] - Use of a certified chemical fume hood is required |
| Large-Scale Operations or Spill Cleanup | - Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®) - Chemical splash goggles and a full-face shield[2][3] - Chemical-resistant suit or coveralls[3] - Appropriate respiratory protection (e.g., a full-face respirator with organic vapor/acid gas cartridges)[2] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely managing this compound in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and hazard warnings.
-
Log the chemical into the laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and water.
-
Keep the container tightly closed to prevent exposure to moisture.[7]
-
Store in a designated corrosives cabinet.
3. Handling and Use:
-
All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7][8]
-
Use the smallest practical quantities for the experiment.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.[7]
4. Spill Management:
-
Small Spills: In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the material into a labeled, sealed, and compatible container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately. If safe to do so, contain the spill to prevent it from spreading.
Emergency Procedures
Immediate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink.[5] Never give anything by mouth to an unconscious person.[1][11] Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated absorbents and PPE, in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate solvent waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[7] Handle uncleaned containers as you would the product itself.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. trimaco.com [trimaco.com]
- 4. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 5. nsu.edu [nsu.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. fishersci.no [fishersci.no]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
